Indium monoselenide
Description
Significance of In2Se3 in Advanced Materials Science
The significance of In2Se3 in advanced materials science stems from its remarkable combination of ferroelectric, piezoelectric, and semiconducting properties. kaust.edu.saworktribe.comnih.govacs.org Unlike many conventional materials, In2Se3 retains these properties even at the monolayer level, opening up possibilities for ultra-thin and highly efficient devices. researchgate.netacs.org Its direct bandgap, which can be tuned by varying the material's thickness, makes it highly suitable for optoelectronic applications, including photodetectors and solar cells. researchgate.netossila.com The discovery of room-temperature ferroelectricity in 2D In2Se3 has been a particularly significant breakthrough, as it allows for the development of non-volatile memory devices with high storage density and low power consumption. researchgate.netresearchgate.netresearcher.life
Overview of In2Se3 Polymorphism in Research Context
Indium selenide (B1212193) is known for its rich polymorphism, existing in several crystalline structures, most notably the α, β, γ, δ, and κ phases. researchgate.netossila.comresearchgate.net These polymorphs exhibit distinct physical and chemical properties, making the selective synthesis of a specific phase a key area of research. researchgate.netaip.org The α- and β-phases are layered van der Waals materials, which are of particular interest for their potential in 2D applications. sci-hub.seacs.org The α-phase is the most stable at room temperature and possesses intrinsic ferroelectric properties due to its non-centrosymmetric crystal structure. researchgate.netresearchgate.net In contrast, the β-phase can exhibit antiferroelectric and ferroelastic behavior. researchgate.net The ability to transition between these phases through external stimuli like temperature, laser irradiation, or an electric field opens up possibilities for phase-change memory applications. aip.orgsci-hub.se
Table 1: Key Polymorphs of In2Se3 and their Properties
| Polymorph | Crystal Structure | Key Properties | Potential Applications |
| α-In2Se3 | Rhombohedral (R3m) or Hexagonal (2H) | Ferroelectric, Piezoelectric, Semiconducting kaust.edu.saresearchgate.netresearchgate.net | Non-volatile memory, Optoelectronics, Sensors researchgate.netnih.govacs.org |
| β-In2Se3 | Hexagonal or Rhombohedral | Antiferroelectric, Ferroelastic researchgate.netaip.org | Phase-change memory sci-hub.se |
| γ-In2Se3 | Non-layered | --- | --- |
| δ-In2Se3 | Hexagonal | High-temperature phase | --- |
| κ-In2Se3 | --- | --- | --- |
Evolution of Research Interest in Low-Dimensional In2Se3 Systems
The isolation of graphene in 2004 sparked a surge of interest in two-dimensional materials, and In2Se3 quickly became a subject of intense investigation in this new paradigm. arxiv.org Initial research on bulk In2Se3 focused on its thermoelectric and phase-change properties. However, the discovery of robust ferroelectricity in atomically thin α-In2Se3 nanoflakes in 2017 marked a significant turning point. kaust.edu.saworktribe.comnih.govacs.org This finding demonstrated that, unlike conventional ferroelectrics, In2Se3 could maintain its polarization at the nanoscale, overcoming a major hurdle for the miniaturization of ferroelectric devices. researchgate.netacs.org
Subsequent research has focused on synthesizing and characterizing low-dimensional In2Se3 systems, such as nanosheets and thin films, using techniques like chemical vapor deposition (CVD) and molecular beam epitaxy (MBE). chemrxiv.orgnih.govmdpi.comhku.hk The ability to grow large-area, high-quality single-crystal films is crucial for the fabrication of practical devices. researchgate.net Researchers are also exploring the unique properties that emerge in these low-dimensional systems, including their potential for use in neuromorphic computing, where devices mimic the behavior of synapses in the human brain. chemrxiv.orgchemrxiv.orgresearchgate.netbohrium.comdoaj.orgresearchgate.netaip.org The development of heterostructures, where In2Se3 is combined with other 2D materials, is another active area of research, aiming to create novel functionalities and enhance device performance. technion.ac.ilrsc.org
Table 2: Timeline of Key Research Developments in Low-Dimensional In2Se3
| Year | Key Development | Significance |
| 2013 | Crystalline-crystalline phase transition mechanisms in 2D In2Se3 thin layers reported. ossila.comaip.org | Demonstrated the potential for phase-change applications in 2D systems. |
| 2017 | Experimental evidence of out-of-plane piezoelectricity and ferroelectricity in layered α-In2Se3 nanoflakes. kaust.edu.saworktribe.comnih.govacs.org | Opened the door for nanoscale ferroelectric devices. |
| 2020 | Atomic-scale resolution of various In2Se3 polymorphs and their crystal structures. sci-hub.seresearchgate.netacs.org | Provided a fundamental understanding for targeted synthesis and property engineering. |
| 2021 | Demonstration of In2Se3-based devices for non-volatile memories and optoelectronics. nih.govacs.org | Showcased the practical application potential of the material. |
| 2024 | Gram-scale synthesis of α-In2Se3 crystals for neuromorphic computing applications. chemrxiv.orgchemrxiv.org | Paved the way for large-scale production and implementation in advanced computing architectures. |
Structure
2D Structure
Properties
CAS No. |
12056-07-4 |
|---|---|
Molecular Formula |
InSe |
Molecular Weight |
193.79 g/mol |
IUPAC Name |
selanylideneindium |
InChI |
InChI=1S/In.Se |
InChI Key |
NMHFBDQVKIZULJ-UHFFFAOYSA-N |
Canonical SMILES |
[Se].[In] |
Other CAS No. |
12056-07-4 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Crystallographic Phases and Structural Peculiarities of In2se3
Polymorphic Phases of In₂Se₃
The various polymorphic phases of In₂Se₃ exhibit distinct crystal structures, ranging from layered van der Waals structures to a non-layered defect wurtzite type. This structural diversity underpins the wide array of electronic and optical properties observed in this material.
The α-phase of In₂Se₃ is a layered material stable at room temperature and is particularly noted for its ferroelectric properties. researchgate.netacs.org It crystallizes in a rhombohedral structure with the space group R3m. acs.org The fundamental building block of α-In₂Se₃ is a quintuple layer with the atomic sequence Se-In-Se-In-Se, held together by strong covalent bonds. These quintuple layers are then stacked upon one another, with van der Waals forces mediating the interaction between adjacent layers. acs.orgacs.org
Within the quintuple layer, the indium atoms exhibit two different coordination environments: one tetrahedral and one octahedral. acs.orgnih.gov The arrangement of these layers can vary, leading to different stacking polytypes, most commonly the 3R (rhombohedral) and 2H (hexagonal) forms. acs.orgfz-juelich.de The layered nature of α-In₂Se₃ allows for mechanical exfoliation to produce two-dimensional monolayers. samaterials.com
Table 1: Crystallographic Data for α-In₂Se₃
| Phase | Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| α-In₂Se₃ (3R) | Rhombohedral | R3m | a = 4.02377, c = 28.7503 |
Data sourced from high-resolution synchrotron powder X-ray diffraction. acs.org
The β-phase of In₂Se₃ is typically stable at temperatures above 200°C and also possesses a layered structure composed of Se-In-Se-In-Se quintuple layers. acs.orgfz-juelich.de Unlike the α-phase, all indium atoms in the β-phase are octahedrally coordinated. acs.orgfz-juelich.de The β-phase is considered paraelectric and can be quenched to room temperature, although this can be challenging to reproduce. researchgate.netacs.orgfz-juelich.de It shares the rhombohedral crystal system with the α-phase, belonging to the R-3m space group. researchgate.net
The β′-phase is an antiferroelectric variant of β-In₂Se₃. aip.orgacs.org Both β and β′ phases can exist as 2H (hexagonal) and 3R (rhombohedral) polytypes. aip.org The transition between the α, β, and β′ phases is a key aspect of In₂Se₃'s potential use in phase-change memory applications. researchgate.net
Table 2: Crystallographic Data for β-In₂Se₃
| Phase | Crystal System | Space Group |
|---|---|---|
| β-In₂Se₃ | Rhombohedral | R-3m |
Note: Lattice parameters for β-In₂Se₃ are not as consistently reported as for the α-phase due to its high-temperature stability. researchgate.net
Beyond the α and β phases, several other crystalline forms of In₂Se₃ have been identified:
γ-In₂Se₃: This is the only known non-layered polymorph of In₂Se₃. acs.orgfz-juelich.de It crystallizes in a defect wurtzite-type structure with the hexagonal space group P6₁. uni-regensburg.deresearchgate.net The structure is characterized by the presence of ordered vacancies, forming spirals. acs.orgfz-juelich.de Within this structure, indium atoms are found in both trigonal bipyramidal and distorted tetrahedral coordinations. uni-regensburg.deresearchgate.net
δ-In₂Se₃: The δ-phase is a high-temperature phase, stable above 720°C. acs.orgfz-juelich.de Its crystal structure is not yet fully determined. acs.orgfz-juelich.de
κ-In₂Se₃: This phase has been observed in thin films and is believed to have a structure similar to the α-phase. escholarship.orgaip.orgresearchgate.net It has a significantly larger unit cell compared to the γ-phase. escholarship.orgaip.orgresearchgate.net
Table 3: Crystallographic Data for Other In₂Se₃ Phases
| Phase | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| γ-In₂Se₃ | Hexagonal | P6₁ | Defect wurtzite structure with vacancy spirals |
| δ-In₂Se₃ | - | - | High-temperature phase, structure unknown |
| κ-In₂Se₃ | - | - | Larger unit cell, similar to α-phase |
Data compiled from multiple sources. acs.orgfz-juelich.deuni-regensburg.deresearchgate.netescholarship.orgaip.orgresearchgate.net
Atomic-Scale Structural Characteristics of In₂Se₃
The layered nature of most In₂Se₃ polymorphs gives rise to specific atomic-scale features that are crucial to their properties.
The layered polymorphs of In₂Se₃ (α, β, and β′) are fundamentally composed of quintuple layers (QLs) with an atomic arrangement of Se-In-Se-In-Se. acs.org Within each QL, the atoms are held together by strong covalent bonds. acs.org These QLs are then stacked on top of each other, and the interaction between adjacent layers is mediated by weak van der Waals forces. acs.orgsamaterials.com This weak interlayer bonding is what allows for the easy mechanical cleavage of the material into thin layers, down to a single QL. samaterials.com The van der Waals gap between the layers can be considered a planar vacancy layer. acs.org This "all-van der Waals stacking" is a key feature in the fabrication of heterostructures and devices based on 2D materials. scichina.comresearchgate.net
The way in which the quintuple layers are stacked relative to one another leads to the phenomenon of polytypism. acs.org The two most common polytypes for the layered phases of In₂Se₃ are 2H (hexagonal) and 3R (rhombohedral). acs.orgnih.gov
2H Stacking: In the hexagonal stacking sequence, every second layer is rotated by 60° around the acs.org axis. acs.org
3R Stacking: The rhombohedral stacking is arranged by translation of the layers within the ab plane. acs.org
These different stacking sequences can have a significant impact on the material's properties, including its ferroelectric behavior. researchgate.net For instance, the stacking configuration can influence the nature of the domain walls and the electrical switching characteristics. researchgate.net The ability to control the stacking sequence during synthesis is therefore a critical area of research for tailoring the properties of In₂Se₃ for specific applications. acs.orgnih.gov
Influence of Layer Thickness on In₂Se₃ Structure
Indium Selenide (B1212193) (In₂Se₃) is a multifunctional two-dimensional (2D) material known for its rich polymorphism, exhibiting multiple crystallographic phases, each with distinct electronic and optical properties. The structure and phase stability of In₂Se₃ are highly sensitive to external stimuli, including temperature, strain, and, notably, the number of atomic layers. aip.org As the material is thinned down to the few-layer or monolayer limit, quantum confinement effects and surface-to-volume ratio changes lead to significant modifications in its crystallographic structure and phase transition behaviors.
Phase Stability and Transformation
The layer thickness plays a critical role in determining the most stable crystallographic phase of In₂Se₃ at room temperature. Research has shown that different phases are energetically favorable at different thickness regimes.
α-Phase and β'-Phase Coexistence : The α-phase and β'-phase are two of the most common layered polymorphs. aip.org Studies on chemically vapor-deposited (CVD) In₂Se₃ have revealed a distinct thickness-dependent phase distribution. The α-phase is typically stable in ultrathin flakes (1-3 layers), while the β'-phase becomes the preferred structure in thicker flakes (greater than 3 layers). aip.orguq.edu.au This transition from the α-phase to the β'-phase can be driven solely by the increase in thickness. aip.org
Thickness-Dependent α → β Phase Transition Temperature : The transition temperature between the α-phase and the β-phase is strongly modulated by the layer thickness. acs.orgnih.gov In bulk In₂Se₃, the α → β phase transition occurs at approximately 200°C. journal-spqeo.org.ua However, in thin layers, this transition temperature increases significantly as the thickness decreases. It has been observed that the transition temperature can increase by as much as 130 K when the layer thickness is reduced from approximately 87 nm down to about 4 nm. acs.orgnih.gov Furthermore, unlike in bulk crystals, the β-phase can be stabilized and persist at room temperature in these thin layers. acs.orgnih.gov
Structural Parameter Changes : The phase transition induced by thickness variation is accompanied by changes in the material's structural parameters. For instance, the transition from α-In₂Se₃ to β′-In₂Se₃ involves a reduction in the sample's thickness. westlake.edu.cn This is consistent with density functional theory (DFT) calculations which show that β′-In₂Se₃ has a smaller out-of-plane lattice constant 'c' compared to α-In₂Se₃. westlake.edu.cn
| Thickness Range | Predominant Stable Phase | Key Observation |
|---|---|---|
| 1–3 Layers | α-phase | α-phase is energetically favorable in ultrathin samples. aip.orguq.edu.au |
| > 3 Layers | β'-phase / β''-phase | Thicker flakes preferentially adopt the β' or β'' structure at room temperature. aip.orguq.edu.au |
| ~4 nm to ~87 nm | α-phase → β-phase | The α → β phase transition temperature increases by up to 130 K as thickness decreases. acs.orgnih.gov |
Structural Peculiarities in Few-Layer In₂Se₃
Beyond phase stability, layer thickness profoundly impacts the unique ferroelectric and piezoelectric properties inherent to certain In₂Se₃ phases, particularly the non-centrosymmetric α-phase. nih.govacs.org
Layer-Dependent Ferroelectricity : α-In₂Se₃ exhibits robust room-temperature ferroelectricity, with both out-of-plane and in-plane polarization, down to the monolayer limit (~1.2 nm). researchgate.netsemanticscholar.org A remarkable discovery in 2H-stacked few-layer α-In₂Se₃ is the even-odd oscillation of ferroelectric polarization. This effect is attributed to the strong correlation between the in-plane and out-of-plane polarizations and the specific stacking geometry where adjacent layers are rotated by 180 degrees relative to each other. While ferroelectric domains can be visualized in samples with thicknesses of around 10 nm, the polarization is potentially switchable at this scale. acs.orgscispace.com
Thickness-Dependent Piezoelectricity : The piezoelectric response of α-In₂Se₃ is also strongly dependent on the number of layers. Experimental measurements have demonstrated the coexistence of out-of-plane and in-plane piezoelectricity from monolayer to bulk α-In₂Se₃. acs.org The effective out-of-plane piezoelectric coefficient (d₃₃) has been shown to increase as the layer thickness increases, without exhibiting an odd-even effect. acs.org This tunability of the piezoelectric properties via layer thickness is a significant feature for potential applications in nanoscale electromechanical systems. polyu.edu.hk
| Number of Layers | Approximate Thickness | Piezoelectric Coefficient (d₃₃) |
|---|---|---|
| Monolayer | ~1.2 nm | 0.34 pm/V acs.org |
| Bilayer | ~2.3 nm | Data not specified |
| Multilayer | ~10 nm | Switchable polarization observed acs.orgscispace.com |
| Bulk | >100 nm | 5.6 pm/V acs.org |
Phase Transitions in Indium Selenide Systems
Mechanisms of In₂Se₃ Phase Transitions
The ability to precisely control the switching between different phases is crucial for the application of In₂Se₃. aip.org This control is achieved by understanding the mechanisms that drive these transformations, which include temperature, pressure, strain, and external fields.
Temperature is a primary driving force for phase transitions in In₂Se₃ due to the small energy differences between its various allotropes. aip.org Early studies identified several reversible phase transitions in In₂Se₃ crystals at different temperatures. aip.org
The transition from the ferroelectric α-phase to the paraelectric β-phase is one of the most studied. aip.org For bulk In₂Se₃, this transition typically occurs at around 473 K (200 °C). aip.orgaip.org However, in two-dimensional (2D) In₂Se₃, the transition temperature can range from 250–380 °C. aip.org Research has shown that the α → β phase transformation temperature increases as the material's thickness decreases. For instance, in 2H α-In₂Se₃, the transition temperature was observed to rise from 550 K (277 °C) to 650 K (377 °C) as the thickness was reduced from 67 nm to 17 nm. researchgate.netnih.gov
Another significant temperature-induced transition is from the antiferroelectric β′-phase to the β-phase, which occurs at approximately 200 °C. aip.org The β′-phase itself is considered a metastable phase of the β-phase. aip.org At higher temperatures, a transition from the β-phase to the non-layered γ-phase has been observed. This can occur when heating the β-phase above 520 °C. aip.org A β/γ′ → γ transition has also been reported at 650 °C. aip.org Furthermore, a κ-phase of In₂Se₃ has been shown to transform into the α-phase at 500 °C, which then irreversibly transforms to a high-temperature α-phase at 700 °C. rsc.org
The table below summarizes key temperature-driven phase transitions in In₂Se₃.
| Transition | Transition Temperature | Notes |
| α → β | ~200 °C (bulk) aip.orgaip.org | Temperature increases with decreasing thickness in 2D materials. researchgate.netnih.gov |
| α → β | 250–270 °C (2D) aip.org | Transition temperature increased by about 130 K as thickness decreased from ~87 nm to ~4 nm. aip.org |
| β′ → β | 200 °C aip.org | A reversible transition. aip.org |
| β → γ | >520 °C aip.org | |
| β/γ′ → γ | 650 °C aip.org | |
| α → β' | 60 °C aip.org | |
| κ → α | 500 °C rsc.org | Observed in nanowires. rsc.org |
Applying external pressure is another effective method to induce structural transformations in In₂Se₃. High-pressure studies have revealed a sequence of phase transitions. The rhombohedral α-In₂Se₃ transforms into the β-phase at a relatively low pressure of approximately 0.7-0.81 GPa. acs.orgaip.orgsemanticscholar.org This critical pressure is significantly lower than that required for phase transitions in many other semiconductors. aip.org
Upon further compression, a series of transitions to denser phases occurs. The β-phase (referred to as phase I or II in different studies) transforms into a Bi₂Te₃-type structure (phase III) at about 5.02 GPa. acs.org At even higher pressures of around 32.1 GPa, In₂Se₃ crystallizes into a defective Th₃P₄-type structure (phase IV). acs.org These pressure-induced transitions are accompanied by changes in electronic properties, with In₂Se₃ evolving from an insulator to a semimetal and finally to a metal. acs.org
The following table outlines the pressure-induced phase transitions observed in In₂Se₃.
| Initial Phase | Final Phase | Transition Pressure |
| α-In₂Se₃ | β-In₂Se₃ | ~0.7-0.81 GPa acs.orgaip.orgsemanticscholar.org |
| Rhombohedral (Phase I) | Distorted Monoclinic (Phase II) | ~0.81 GPa acs.org |
| Distorted Monoclinic (Phase II) | Bi₂Te₃-type (Phase III) | ~5.02 GPa acs.org |
| Bi₂Te₃-type (Phase III') | Defective Th₃P₄-type (Phase IV) | ~32.1 GPa acs.org |
Mechanical strain offers a powerful way to manipulate the phase of 2D In₂Se₃ at the nanoscale. It has been demonstrated that strain can drive reversible phase transitions between the ferroelectric α-phase and the antiferroelectric β′-phase. aip.orgresearchgate.net For instance, applying in-plane strain can trigger the β′ → α phase transition. aip.org This has been rationalized by the release of strain when transferring β′-In₂Se₃ films onto a non-flat surface, which causes a transformation to the α-phase. aip.org
The α → β′ transition can also be induced by strain. aip.org The ability to sustain significant elastic strain (from -20% to 18% in monolayer α-In₂Se₃) allows for the modulation of its properties. researchgate.net This strain-induced control over ferroic states is a promising avenue for developing novel electronic devices. researchgate.net
In the realm of 2D materials, thickness is a critical parameter that can dictate the stable crystalline phase. For In₂Se₃, the α-phase is found to be more stable in ultrathin flakes (1-3 layers), while the β′-phase is preferentially adopted in thicker flakes (≥4 layers) at room temperature. aip.orgresearchgate.net
As mentioned earlier, thickness also has a profound effect on the temperature of phase transitions. The α → β transition temperature shows a clear dependence on the number of layers, increasing by as much as 130 K as the thickness decreases from approximately 87 nm to 4 nm. aip.orgresearchgate.net This phenomenon is attributed to surface effects and the changing energetics of the material at the nanoscale. aip.org
External fields, such as those from lasers and electric currents, provide non-contact methods for inducing phase transitions in In₂Se₃. A nanosecond laser pulse can be used to reversibly transform the α-phase to the β-phase. aip.org Laser-induced wrinkling has also been shown to enable controlled β′ → α phase transitions at room temperature, offering a pathway to manipulate ferroic states without cryogenic cooling or mechanical contact. arxiv.org Furthermore, laser annealing with nanosecond pulses has been used to induce a crystalline-to-amorphous phase change. washington.edupnnl.govresearchgate.net
Electric fields and currents are also effective triggers for phase transformations. An applied electric field can drive the α-In₂Se₃ to β-In₂Se₃ phase transition. researchgate.net An electrical current can generate localized heating, which in turn triggers phase changes. A relatively low current can induce the α → β′ transition, while a higher current can cause a direct α → γ transition. aip.orgnih.gov Reversible phase changes between a low-resistance β-phase and a high-resistance γ-phase, driven by an electric field, have been demonstrated, highlighting the potential for In₂Se₃ in unconventional phase-change memory applications. nih.gov
Dynamics and Reversibility of In₂Se₃ Phase Transformations
The dynamics and reversibility of phase transitions are key to the functionality of In₂Se₃-based devices. Many of the phase transformations are reversible, though the conditions for reversal can vary.
The thermally driven β ↔ β′ transition is known to be reversible. arxiv.org Similarly, the β″↔β* phase transition, observed at low temperatures (210–220 K), is also reversible. researchgate.net The strain-induced β′ ↔ α transition is another example of a reversible process. aip.org
However, some transitions exhibit hysteresis or are irreversible under certain conditions. For example, after a thermally induced α → β′ transition (by heating to ~300 °C), the β′ phase is stable at room temperature. Reverting back to the α-phase requires cooling to very low temperatures (below -124 °C). westlake.edu.cn The κ → α transition at 500 °C, followed by a transformation to a high-temperature α-phase at 700 °C, has been reported as irreversible. rsc.org
The ability to achieve reversible switching is critical. Laser-induced wrinkling followed by thermal annealing provides a method to complete the β′ → α → β′ cycle without the need for cryogenic temperatures. arxiv.org Similarly, electric fields can induce reversible transitions between the β′ and γ phases. nih.gov The understanding and control of these dynamics are paramount for the development of reliable and efficient phase-change devices based on indium selenide (B1212193).
Phase Control Strategies for In₂Se₃ Films and Nanostructures
The ability to selectively synthesize and manipulate the different crystalline phases of Indium Selenide (In₂Se₃) is critical for harnessing its diverse and phase-dependent properties for applications in electronics, optoelectronics, and memory devices. acs.org Researchers have developed a variety of strategies to control the phase of In₂Se₃ in thin films and nanostructures, broadly categorized into the control of synthesis parameters and post-synthesis phase modulation techniques. These methods leverage thermodynamic and kinetic factors to favor the formation of a specific polymorph, such as the α, β, β', or γ phase. aip.org
A primary challenge in the field is the synthesis of large-area, uniformly structured In₂Se₃ films with a desired, pure phase. acs.org Various synthesis techniques, including Chemical Vapor Deposition (CVD), Molecular Beam Epitaxy (MBE), and Physical Vapor Transport (PVT), are commonly employed, each offering a unique set of tunable parameters to influence the final crystal structure. nottingham.ac.uknih.govacs.org
Influence of Synthesis Parameters
The precise control over growth conditions is the most direct way to dictate the resulting phase of In₂Se₃. Key parameters include temperature, the choice of precursors and their flux ratios, and the nature of the substrate.
Temperature: Growth temperature is a critical factor that can determine the crystalline phase. For instance, in the atomic displacement reaction of Indium(III) oxide (In₂O₃) in a selenium atmosphere, the phase structure of the resulting In₂Se₃ film can be controlled from the γ to the β phase by adjusting the reaction temperature. acs.org Similarly, using a physical vapor transport method, different phases (α, β, and γ) of In₂Se₃ can be grown selectively by positioning the substrate within a specific temperature gradient in the furnace. nottingham.ac.uk Temperature also influences phase transitions; for example, the α to β phase transition temperature can increase by about 130 K as the film thickness decreases from ~87 to ~4 nm. aip.org
Precursor and Flux Ratio: The choice of precursors and their relative supply rates significantly impacts the stoichiometry and phase of the grown material. In CVD synthesis, using a mixture of Indium(III) oxide (In₂O₃) and β-Indium Selenide (β-InSe) powders as a precursor, instead of In₂O₃ alone, can induce a phase transformation from the β to the β′-phase due to changes in the Se/In ratio and the creation of Se vacancies. aip.orgpolyu.edu.hk Molecular Beam Epitaxy (MBE) studies have shown that a higher Selenium/Indium (Se/In) flux ratio promotes the formation of β-In₂Se₃ over the γ and/or κ-In₂Se₃ phases. dntb.gov.ua Specifically, the phase can be transformed from γ-In₂Se₃ to β-In₂Se₃ by manipulating the Se/In flux ratio, with β-In₂Se₃ forming under selenium-rich conditions. acs.org
Substrate Effects: The substrate on which the In₂Se₃ film is grown can induce specific phases through epitaxial relationships and strain. In₂Se₃ films have been synthesized on various substrates, including sapphire, silicon (Si(111)), and highly oriented pyrolytic graphite (B72142) (HOPG). dntb.gov.ua The choice of substrate was found to influence the resulting phase composition. dntb.gov.ua For example, the uniform cleaved surface of ε-Gallium Selenide (ε-GaSe) enables the large-area epitaxial growth of various In₂Se₃ phases. nottingham.ac.uk The growth of pure-phase β–In₂Se₃ films has been achieved on bilayer graphene-terminated Silicon Carbide (SiC) substrates using MBE, even when using α–In₂Se₃ as the source material. nih.gov
Post-Synthesis Phase Modulation
Beyond direct synthesis control, several techniques can be employed to transform the phase of In₂Se₃ after the initial growth. These methods offer dynamic control over the material's properties.
Strain Engineering: Mechanical strain is a powerful tool for inducing phase transitions. The metastable β′-phase of In₂Se₃ can be transformed into the more stable α-phase by releasing strain. polyu.edu.hk This is practically achieved by transferring as-grown β′-In₂Se₃ films from a rigid substrate like mica to a flexible or non-flat substrate such as PET. polyu.edu.hkresearchgate.netpolyu.edu.hk Bending the flexible substrate introduces strain relaxation, triggering the β′ → α phase transition. polyu.edu.hk This mechanism has been validated through in situ Raman spectroscopy and Density Functional Theory (DFT) calculations. polyu.edu.hkresearchgate.net
Thermal Annealing and Cooling Rate: Post-growth annealing can induce phase transformations. For instance, amorphous In₂Se₃ thin films can be transformed into the polycrystalline γ-In₂Se₃ phase through annealing treatment. dntb.gov.ua The cooling rate after deposition can also influence the final phase; however, in some MBE-grown films, no evidence of the expected β to α-In₂Se₃ phase transition was observed even with varied cooling rates, suggesting other parameters can "lock" the film into the β-phase. dntb.gov.ua Conversely, the cooling rate can be a critical factor in phase selection in other van der Waals epitaxy growth scenarios, where slow cooling rates (<5 °C/min) favor the formation of a simple hexagonal lattice phase. acs.org
Other External Stimuli: Other external forces can drive phase transitions. A nanosecond laser pulse can trigger a nonvolatile and reversible switching between the α and β layered structures. arxiv.orgresearchgate.net Additionally, an electric current can induce a sequence of phase transitions from α to β′ and then to γ-phase. aip.org These stimuli-responsive phase changes are crucial for the development of phase-change memory and neuromorphic computing devices. aip.org
The strategic control over these synthesis and post-synthesis parameters allows for the tailored production of In₂Se₃ films and nanostructures with specific crystalline phases, thereby enabling the exploration and application of their unique, phase-dependent functionalities.
Data Tables
Table 1: Summary of Synthesis Methods and Resulting In₂Se₃ Phases
| Synthesis Method | Precursors/Sources | Substrate | Controlled Parameters | Resulting Phase(s) | Reference(s) |
|---|---|---|---|---|---|
| Molecular Beam Epitaxy (MBE) | Indium, Selenium | Sapphire, Si(111), HOPG | Substrate temperature, Se/In flux ratio, cooling rate | β, γ, κ | dntb.gov.ua |
| Physical Vapor Transport (PVT) | In₂Se₃ powder | ε-GaSe | Substrate position (temperature gradient) | α, β, γ | nottingham.ac.uk |
| Chemical Vapor Deposition (CVD) | In₂O₃, Se powder | Mica | Precursor composition (addition of β-InSe) | β, β' | aip.orgpolyu.edu.hk |
| Atomic Displacement Reaction | In₂O₃, Selenium | Not specified | Reaction temperature | γ, β | acs.org |
| Spin Coating | InSe solution in thiol-amine | Glass | Mechanical stress during annealing | γ (from β-In₃Se₂) | nih.govrsc.org |
| van der Waals Epitaxy | In₂Se₃ powder | Graphene, Mica | Cooling rate | Simple hexagonal | acs.org |
| Molecular Beam Epitaxy (MBE) | α–In₂Se₃, Selenium | Graphene/SiC | Substrate temperature, flux ratio | β | nih.gov |
Table 2: Influence of Key Parameters on In₂Se₃ Phase Control
| Parameter | Method(s) | Effect on Phase | Description | Reference(s) |
|---|---|---|---|---|
| Temperature | PVT, CVD, MBE | Phase Selection (α, β, γ) | Higher substrate temperature combined with a high Se/In ratio promotes the β-phase. dntb.gov.ua Specific temperature zones in a furnace yield different phases. nottingham.ac.uk | nottingham.ac.ukdntb.gov.ua |
| Se/In Flux Ratio | MBE | γ → β Transition | A higher Se/In ratio (Se-rich condition) promotes the formation of the β-phase over the γ-phase. | acs.orgdntb.gov.ua |
| Precursor Composition | CVD | β → β' Transition | Introducing β-InSe powder to the In₂O₃ precursor leads to Se vacancies, triggering the transition to the β'-phase. | aip.orgpolyu.edu.hk |
| Substrate Choice | MBE, PVT | Phase Induction | The substrate (e.g., HOPG, ε-GaSe, Graphene) can template the growth of specific phases through epitaxial alignment. | nottingham.ac.ukdntb.gov.uanih.gov |
| Strain/Stress | Post-synthesis Transfer, Annealing | β' → α Transition | Releasing strain by transferring a β'-phase film to a flexible substrate (e.g., PET) induces a transition to the α-phase. polyu.edu.hkresearchgate.net Mechanical stress during annealing can also drive phase changes. nih.gov | nih.govpolyu.edu.hkresearchgate.net |
| Cooling Rate | MBE, van der Waals Epitaxy | Phase Locking / Selection | Can influence the final phase, though sometimes other factors dominate. dntb.gov.ua Slow cooling can favor specific hexagonal structures. acs.org | dntb.gov.uaacs.org |
| Laser/Electric Current | Post-synthesis | Reversible α ↔ β, α → β' → γ | External stimuli can be used to dynamically switch between different phases. | aip.orgresearchgate.net |
Synthesis and Growth Methodologies for Indium Selenide
Bulk Crystal Growth Techniques for In2Se3
Bulk single crystals of In2Se3 are foundational for fundamental property studies and for producing smaller, exfoliated samples. The techniques used for bulk growth are designed to yield large, high-purity crystals with well-defined structures.
The chemical transport reaction, a form of chemical vapor transport (CVT), is a widely utilized method for growing high-quality single crystals of inorganic compounds. mdpi.comsemanticscholar.org This technique involves the use of a transporting agent to volatilize a solid material, which is then transported along a temperature gradient and deposited elsewhere as a crystal. semanticscholar.org
For the synthesis of α-In2Se3, iodine is commonly used as the transporting agent. researchgate.net In a typical process, polycrystalline In2Se3 and a small amount of iodine are sealed in an evacuated quartz ampoule. The ampoule is placed in a two-zone furnace, creating a temperature gradient. The polycrystalline source material at the hotter end reacts with the iodine to form gaseous indium iodide and selenium species. These gaseous molecules diffuse to the cooler end of the ampoule, where the reverse reaction occurs, leading to the deposition and growth of α-In2Se3 single crystals. semanticscholar.orgresearchgate.net This method has been successful in producing bulk plate-like single crystals with a thickness of 150 μm and a large surface area of 8 × 6 mm². researchgate.net Electron probe microanalysis of crystals grown by this method has confirmed a stoichiometric composition of In = 40.69 at% and Se = 59.31 at%. researchgate.net
| Parameter | Value/Description | Reference |
|---|---|---|
| Transporting Agent | Iodine (I₂) | researchgate.net |
| Crystal Structure | Bulk plate-like | researchgate.net |
| Crystal Dimensions | 8 x 6 mm² surface area, 150 μm thickness | researchgate.net |
| Composition (at%) | In: 40.69%, Se: 59.31% | researchgate.net |
| Optical Energy Gap (Direct) | 1.42 eV at 298 K | researchgate.net |
High-pressure and high-temperature (HPHT) methods offer a pathway to synthesize different phases of In2Se3 by manipulating the thermodynamic conditions. The complex phase diagram of the indium-selenium system makes controlled growth challenging, but HPHT techniques provide the necessary control. frontiersin.org By carefully tuning the growth temperature, duration, and pressure, it is possible to selectively grow crystals with different stoichiometries and atomic layer stacking, such as α-In2Se3. frontiersin.org
This method has been used to controllably grow α-In2Se3 crystals which exhibit ferroelectric properties. frontiersin.org For instance, by adjusting the In/Se precursor ratio to 2.1:3 and applying a pressure of 0.76 GPa at a temperature of 400°C for 10 minutes, shiny In2Se3 crystals with dimensions of about 1.7 × 1.3 mm can be obtained. frontiersin.org Under high pressure, In2Se3 can undergo a sequence of phase transitions, from the α-phase (R3m space group) to a monoclinic β'-phase (C2/m) and then to a rhombohedral β-phase (R-3m). researchgate.net
| Parameter | Value/Description | Reference |
|---|---|---|
| Pressure | 0.76 GPa | frontiersin.org |
| Temperature | 400°C | frontiersin.org |
| Duration | 10 minutes | frontiersin.org |
| Precursor Ratio (In/Se) | 2.1:3 | frontiersin.org |
| Resulting Crystal Phase | α-In2Se3 (R3m space group) | frontiersin.org |
| Crystal Dimensions | ~1.7 x 1.3 mm | frontiersin.org |
Low-Dimensional In2Se3 Material Synthesis
The synthesis of low-dimensional In2Se3, including nanosheets, films, and monolayers, is critical for its integration into modern electronic and optoelectronic devices. Vapor deposition and solution-based methods are the primary approaches.
Chemical Vapor Deposition (CVD) is a versatile technique for producing large-area, high-quality thin films and 2D materials. ijsrch.com In the CVD growth of In2Se3, gaseous reactants react on a heated substrate. ijsrch.com Various precursors can be used, such as selenium and In2O3. researchgate.net The synthesis is sensitive to conditions, and different phases (α, β') can be obtained by controlling parameters like the cooling rate. researchgate.net
Researchers have successfully synthesized centimeter-scale ferroelectric α-In2Se3 films using a confined space CVD method involving the selenization of In2O3. acs.org The resulting films can be homogeneous with a uniform thickness of around 5 nm and exhibit excellent crystalline quality. acs.org The morphology of the grown In2Se3 can also be controlled; for example, by varying the Ar flow rate and growth time, the shape of the flakes can be changed from circular to triangular. hku.hk This technique allows for the growth of flakes down to a few nanometers in thickness on substrates like mica. researchgate.nethku.hk
Physical Vapor Deposition (PVD) involves the recrystallization of a material through a vapor-solid process to obtain 2D materials. ijsrch.com For In2Se3, high-quality monolayer α-phase material can be synthesized using PVD under atmospheric pressure. nih.govacs.orgresearchgate.net In this method, In2Se3 powder is used as the precursor source. ijsrch.com The powder is heated, and the vapor is transported to a cooler substrate where it deposits and forms atomically thin flakes. nih.govacs.org
This technique has been used to grow orientation-defined In2Se3 flakes with thicknesses of less than three layers on graphene substrates under negative pressure (50 Torr). ijsrch.com The quality of the PVD-grown atomic layers can be confirmed by various characterization techniques, including Raman spectroscopy and atomic force microscopy. nih.govresearchgate.net Field-effect transistors fabricated from these monolayers have shown p-type semiconducting behavior with mobilities up to 2.5 cm²/Vs and a photoresponsivity of 340 A/W. nih.govacs.org
| Parameter | Value/Description | Reference |
|---|---|---|
| Method | Physical Vapor Deposition (PVD) | nih.govacs.org |
| Pressure | Atmospheric Pressure | nih.govacs.org |
| Precursor | In₂Se₃ Powder | ijsrch.com |
| Resulting Material | High-quality monolayer α-In₂Se₃ | nih.govacs.org |
| Carrier Mobility | Up to 2.5 cm²/Vs | nih.govacs.org |
| Photoresponsivity | 340 A/W | nih.govacs.org |
Solvothermal and hydrothermal methods involve chemical reactions in a sealed vessel (an autoclave) where solvents are brought to temperatures above their boiling points. osti.gov These techniques are effective for synthesizing various nanostructures.
A hydrothermal method has been developed for synthesizing In2Se3(en) (where 'en' is ethylenediamine) nano hollow spheres. google.com In this process, indium chloride and selenium powder are used as reactants. The solvent is a mixed solution of ethylenediamine, deionized water, and hydrazine (B178648) hydrate. The reaction takes place in an autoclave at 180°C for 20 to 36 hours. After cooling, the product is washed and dried to yield the nanostructures. google.com This bottom-up approach is also suitable for synthesizing other metal selenide (B1212193) inorganic-organic hybrid materials. google.com
Aqueous Exfoliation of In2Se3 Nanoflakes
The production of two-dimensional (2D) indium selenide (In2Se3) nanoflakes through aqueous exfoliation presents a scalable and environmentally friendly approach to harnessing the unique properties of this material at the nanoscale. This method typically involves the intercalation of ions or molecules between the van der Waals-bonded layers of bulk In2Se3 crystals, followed by sonication or other forms of agitation to overcome the interlayer forces and disperse the layers in a liquid medium.
One effective approach involves an electrochemical intercalation process. In this method, bulk In2Se3 crystals are used as the working electrode in an electrochemical cell. Quaternary ammonium (B1175870) ions, such as tetrahexylammonium (B1222370) (THA+), are driven between the In2Se3 layers by an applied voltage. This intercalation expands the interlayer spacing and weakens the van der Waals forces. Subsequent mild sonication in a solvent like N,N-dimethylformamide (DMF) results in the exfoliation of high-quality, few-layer In2Se3 nanosheets with uniform sizes and thicknesses. mdpi.com Studies have shown that this technique can produce nanosheets with a high yield, with a significant percentage having thicknesses around 2.2 nm. mdpi.com
Another strategy is the "intercalation and separation" chemistry, which facilitates a high-yield exfoliation of 2D semiconductor monolayers. ucla.edu This process involves a constant self-refreshing crystal surface that allows for the complete intercalation of the bulk crystal, leading to a high yield of solution-dispersed 2D semiconductor monolayers with purities exceeding 95% for In2Se3. ucla.edu The resulting defect-free In2Se3 nanosheets are suitable for applications in printable optoelectronic sensors. researchgate.net
The characteristics of the exfoliated nanoflakes are crucial for their application. Atomic Force Microscopy (AFM) is commonly used to determine the thickness and lateral dimensions of the exfoliated flakes. mdpi.comresearchgate.net Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) are employed to confirm the lamellar structure and single-crystalline nature of the nanosheets. mdpi.com
| Property | Measurement | Source |
| Exfoliated Nanosheet Thickness | ~2.2 nm | mdpi.com |
| Monolayer Purity | >95% | ucla.edu |
| Characterization Techniques | AFM, TEM, SAED | mdpi.comresearchgate.net |
Flash-within-Flash Joule Heating Method for In2Se3
A novel and rapid synthesis technique for producing gram-scale quantities of α-In2Se3 crystals is the flash-within-flash Joule heating (FWF) method. chemrxiv.orgresearchgate.net This non-equilibrium process offers a significant advancement over traditional synthesis methods, which are often time-consuming and energy-intensive. azom.com
A key advantage of the FWF method is its ability to synthesize single-phase α-In2Se3 crystals, regardless of the conductivity of the precursors in the inner tube. chemrxiv.orgresearchgate.net This technique has been successfully used to produce gram-scale quantities of α-In2Se3. chemrxiv.org The resulting material exhibits the desired crystalline structure and properties for applications in next-generation in-memory and neuromorphic computing. chemrxiv.orgresearchgate.net
Characterization of the FWF-synthesized In2Se3 includes X-ray diffraction (XRD) to confirm the R3m crystalline structure of the α-phase, Raman spectroscopy to identify characteristic peaks, and X-ray photoelectron spectroscopy (XPS) to verify the elemental composition. researchgate.net
| Parameter | Description | Source |
| Method | Flash-within-Flash Joule Heating (FWF) | chemrxiv.orgresearchgate.net |
| Precursors | Indium metal pellets and Selenium powder | researchgate.net |
| Heating Temperature | ~2000 °C | azom.comsai-yin.com |
| Product | Gram-scale single-phase α-In2Se3 crystals | chemrxiv.org |
| Characterization | XRD, Raman Spectroscopy, XPS | researchgate.net |
Controlled Synthesis of Specific In2Se3 Phases
Indium selenide is known to exist in several different polymorphs, including the α, β, and γ phases, each possessing distinct crystal structures and physical properties. The controlled synthesis of a specific phase is crucial for its application in various electronic and optoelectronic devices.
α-In2Se3: The α-phase is a ferroelectric semiconductor that has garnered significant attention. researchgate.net High-quality monolayered α-In2Se3 can be synthesized via physical vapor deposition (PVD) at atmospheric pressure. nih.govacs.orgacs.org In this method, In2Se3 powder is used as the precursor and heated to high temperatures (e.g., 850 °C), allowing the vapor to deposit and form atomic layers on a substrate. acs.org Another approach is a 2D solid-phase crystallization (2DSPC) method, which involves the real-time phase transition from the β-phase to the α-phase at room temperature. researchgate.net
β-In2Se3: The β-phase can be synthesized using a diffusion-driven molecular beam epitaxy (MBE) approach. nih.govacs.org This technique involves the diffusion of selenium into an InP(111)B substrate, leading to the formation of twin-free, single-phase β-In2Se3 layers. nih.govacs.orgresearchgate.net The immobility of the indium atoms during this transformation is key to achieving the pure β-phase. nih.govacs.org Higher substrate temperatures combined with a higher Se/In flux ratio in MBE also promote the formation of β-In2Se3. aip.org
γ-In2Se3: Hexagonal γ-In2Se3 nanoparticles can be synthesized through a hot-injection solution-phase method. rsc.org This involves using triethylene glycol as a solvent, and phase-pure nanoparticles can be obtained at relatively low temperatures of 220 °C. rsc.org Increasing the reaction temperature to 250 °C can enhance the crystallinity of the γ-In2Se3 nanoparticles. rsc.org Magnetron sputtering is another technique that has been explored for the scalable synthesis of γ-In2Se3. researchgate.net
The choice of synthesis method and the control of process parameters such as temperature, precursor materials, and substrate are critical in selectively obtaining the desired phase of In2Se3. researchgate.netnottingham.ac.uk
| Phase | Synthesis Method | Key Parameters/Features | Source |
| α-In2Se3 | Physical Vapor Deposition (PVD) | Atmospheric pressure, In2Se3 powder precursor, 850 °C | nih.govacs.orgacs.org |
| 2D Solid-Phase Crystallization (2DSPC) | β-phase to α-phase transition at room temperature | researchgate.net | |
| β-In2Se3 | Molecular Beam Epitaxy (MBE) | Selenium diffusion into InP(111)B substrate | nih.govacs.orgresearchgate.net |
| γ-In2Se3 | Hot-Injection Solution-Phase | Triethylene glycol solvent, 220-250 °C | rsc.org |
Growth of In2Se3 Heterostructures
The fabrication of van der Waals (vdW) heterostructures by vertically stacking different 2D materials opens up possibilities for designing novel electronic and optoelectronic devices with tailored properties. ecnu.edu.cnrsc.orgacs.org In2Se3 is a promising material for creating such heterostructures due to its unique ferroelectric and semiconducting properties.
The growth of In2Se3 heterostructures can be achieved through methods like two-step physical vapor deposition (PVD) or chemical vapor deposition (CVD). rsc.orgresearchgate.net These techniques allow for the sequential growth of different 2D materials on top of each other. For instance, vertical heterostructures of orthorhombic SnSe on hexagonal In2Se3 have been successfully fabricated using a two-step PVD method. rsc.org Similarly, In2Se3/WSe2 heterostructures have been synthesized via a two-step CVD process. researchgate.net
A key feature of In2Se3-based heterostructures is the ability to tune their electronic properties. The intrinsic out-of-plane ferroelectric polarization of α-In2Se3 can dramatically influence the band alignment of the heterostructure. ecnu.edu.cnrsc.org For example, in an In2Se3/MoS2 heterostructure, reversing the ferroelectric polarization can switch the band alignment from type-II to type-I. ecnu.edu.cnrsc.org This tunability is also observed in In2Se3/InSe heterostructures, where ferroelectric polarization and interlayer coupling can modulate the band alignments. frontiersin.org
First-principles calculations are often employed to investigate the electronic properties and stability of these heterostructures. ecnu.edu.cnrsc.org These theoretical studies help in understanding the interfacial interactions and predicting the behavior of the combined system. The formation of stable 2D vdW heterostructures is confirmed by calculating the binding energies between the constituent layers. ecnu.edu.cn
The ability to control the growth and properties of In2Se3 heterostructures paves the way for their application in various nano-optoelectronic devices, including photodetectors and ferroelectric field-effect transistors. ecnu.edu.cnrsc.orgrsc.org
| Heterostructure | Growth Method | Key Feature | Source |
| In2Se3/MoS2 | Theoretical (First-principles calculations) | Ferroelectric polarization tunes band alignment (Type-II to Type-I) | ecnu.edu.cnrsc.org |
| SnSe/In2Se3 | Two-step Physical Vapor Deposition (PVD) | Vertical stacking of materials with different crystal structures | rsc.org |
| In2Se3/WSe2 | Two-step Chemical Vapor Deposition (CVD) | Enhanced photosensitivity | researchgate.net |
| In2Se3/InSe | Theoretical (First-principles calculations) | Band alignment modulation via ferroelectric polarization and interlayer coupling | frontiersin.org |
Advanced Electronic and Optical Phenomena in In2se3
Ferroelectricity in In2Se3 Systems
Ferroelectricity, the spontaneous electric polarization that can be reversed by an external electric field, is a key property of certain phases of In2Se3. This phenomenon is particularly pronounced in its two-dimensional (2D) form, opening up possibilities for novel nanoelectronic devices.
Two-dimensional α-In2Se3 exhibits robust room-temperature ferroelectricity with both in-plane (IP) and out-of-plane (OOP) components of polarization. nih.govacs.orgresearchgate.net A distinguishing feature of α-In2Se3 is the intrinsic correlation between these two polarization directions. nih.govacs.orgresearchgate.net The reversal of the out-of-plane polarization through a vertical electric field simultaneously induces a rotation of the in-plane polarization. nih.govacs.org This coupling of IP and OOP electric dipoles is believed to help stabilize the out-of-plane polarization against the depolarization field, which can be a significant issue in ultrathin materials. jos.ac.cn
Ferroelasticity, the mechanical analogue of ferroelectricity, has been experimentally demonstrated in β′-In2Se3 down to a few layers thick. polyu.edu.hkresearchgate.net This property is characterized by the presence of spontaneous strain and the ability to switch between different strain states through the application of mechanical stress. In β′-In2Se3, the spontaneous strain originates from the in-plane antiferroelectric distortion. polyu.edu.hk This leads to the formation of three domain variants separated by 60° and 120° domain walls. polyu.edu.hk Mechanical switching between these ferroelastic domains can be achieved with an external strain of less than or equal to 0.5%. polyu.edu.hkresearchgate.net This demonstrates a strong coupling between the material's mechanical and electrical properties, specifically its ferroelasticity and antiferroelectricity. nih.gov
The ferroelectric properties of α-In2Se3 have been shown to be dependent on the number of layers. In 2H-stacked few-layer α-In2Se3, a notable even-odd layer-dependent oscillation of ferroelectric polarization has been observed. When the in-plane polarization is aligned, samples with an odd number of layers exhibit a significantly larger out-of-plane polarization compared to those with an even number of layers. This effect is attributed to the strong intercorrelation of the IP and OOP polarization in monolayer α-In2Se3 and the specific 180-degree in-plane rotation between adjacent layers in the 2H stacking structure.
The issue of critical thickness, below which ferroelectricity vanishes, is a major challenge for the miniaturization of ferroelectric devices. jos.ac.cn However, 2D materials like In2Se3 are promising in this regard. Ferroelectricity has been observed in α-In2Se3 down to the monolayer limit (approximately 1.2 nm). semanticscholar.orgbohrium.com The interlocking of OOP and IP polarization in α-In2Se3 is thought to be a key factor in stabilizing ferroelectricity at such small thicknesses. polyu.edu.hk In certain heterostructures, such as Fe3GeTe2/α-In2Se3, an alternative mechanism for critical thickness has been proposed, where asymmetric interfacial coupling can suppress one of the two polarization states in a monolayer, with bistability being recovered when the α-In2Se3 layer is thicker than three unit cells.
The switching dynamics can also be influenced by strain. Bending, rippling, and bubbling deformations can create and switch ferroelectric domains, with the switching time being controllable by curvature and temperature. arxiv.org The energy barrier for polarization switching can be reduced by compressive strain. arxiv.org Understanding these switching kinetics is crucial for the development of In2Se3-based ferroelectric devices. aip.org
Electronic Band Structure Engineering in In2Se3
The electronic band structure of a material dictates its electrical and optical properties. In In2Se3, the ability to engineer its band structure opens up avenues for creating novel electronic and optoelectronic devices. The β′-In2Se3 phase has a highly two-dimensional band structure with negligible dispersion along the c-axis. escholarship.orgacs.orgresearchgate.net Angle-resolved photoelectron spectroscopy has been used to directly measure its minimum indirect and direct bandgaps at 0.97 eV and 1.46 eV, respectively. escholarship.orgacs.org The conduction band features anisotropic electron pockets with small effective masses, suggesting its potential as a van der Waals semiconductor. escholarship.orgresearchgate.net
A key strategy for engineering the band structure of In2Se3 is through the formation of van der Waals heterostructures. For example, in an In2Se3/InSe heterostructure, the band alignment can be transitioned from type I to type II by reversing the direction of the ferroelectric polarization in the In2Se3 layer. frontiersin.org This demonstrates effective tuning of the band alignment via the intrinsic ferroelectric field. frontiersin.org Furthermore, placing ferroelectric In2Se3 layers on both sides of a semiconducting bilayer of CrI3 creates a clamped sandwich structure. aps.org In this configuration, four distinct electronic states with different spin-splitting can be achieved by switching the polarization of the ferroelectric layers, offering a pathway to electric-field-tunable, non-volatile four-state spin-field effect transistors. aps.org Strain engineering, such as the application of biaxial tensile strain, can also be used to control the electronic states in In2Se3-based heterostructures. researchgate.net
Interactive Data Tables
Table 1: Ferroelectric Properties of In2Se3 Phases
| Property | α-In2Se3 | β′-In2Se3 |
|---|---|---|
| Ferroelectric Type | Ferroelectric | Antiferroelectric nsf.govpolyu.edu.hk |
| Polarization Direction | In-plane and Out-of-plane (intercorrelated) nih.govacs.orgresearchgate.net | In-plane nsf.govchemrxiv.org |
| Switching Mechanism | Domain wall motion westlake.edu.cnarxiv.org | - |
| Coercive Field (α-phase) | ~200 kV/cm jos.ac.cnrsc.org | N/A |
| Related Phenomena | Layer-dependent ferroelectricity | Ferroelasticity polyu.edu.hkresearchgate.net |
Table 2: Electronic Properties of β′-In2Se3
| Property | Value |
|---|---|
| Indirect Bandgap | 0.97 eV escholarship.orgacs.org |
| Direct Bandgap | 1.46 eV escholarship.orgacs.org |
| Band Structure Dimensionality | Highly 2D escholarship.orgacs.orgresearchgate.net |
| Electron Effective Mass (along KM) | 0.21 m₀ escholarship.org |
| Electron Effective Mass (along ΓM) | 0.33 m₀ escholarship.org |
Direct and Indirect Bandgaps in In₂Se₃ Phases
The electronic bandgap of In₂Se₃, a critical parameter for semiconductor devices, varies significantly among its different allotropic phases, such as α, β, γ, and δ phases. The nature of this bandgap, whether direct or indirect, determines its efficiency in light absorption and emission.
First-principles calculations based on density functional theory (DFT) have shown that the four layered phases of In₂Se₃ (α, β, α', and δ) all possess fundamental indirect bandgaps. For the α-In₂Se₃ phase, the valence band maximum (VBM) is located along the Γ-L direction, while the conduction band minimum (CBM) is at the Γ point, resulting in an indirect bandgap of 1.27 eV. aps.org In contrast, experimental studies on bulk α-In₂Se₃ have suggested a direct bandgap of approximately 1.4 eV to 1.45 eV. arxiv.org This discrepancy between theoretical predictions and experimental observations highlights the complexity of accurately characterizing the electronic structure of this material. aps.org
The β-In₂Se₃ phase has been reported to have an indirect bandgap, with experimental values for monolayer β-In₂Se₃ around 1.55 eV. acs.org The γ-In₂Se₃ phase, which has a hexagonal crystal structure, is known to have a direct bandgap of about 1.8 eV. scribd.com This direct gap nature makes it particularly suitable for optoelectronic applications. scribd.com
The following table summarizes the reported bandgap values and types for different phases of In₂Se₃.
| Phase | Bandgap Type | Calculated Bandgap (eV) | Experimental Bandgap (eV) |
| α-In₂Se₃ | Indirect | 1.27 | 1.4 - 1.45 |
| β-In₂Se₃ | Indirect | - | ~1.55 (monolayer) |
| γ-In₂Se₃ | Direct | 1.84 | ~1.8 |
| δ-In₂Se₃ | Indirect | - | - |
Thickness-Dependent Bandgap Modulation in 2D In₂Se₃
A prominent feature of two-dimensional (2D) In₂Se₃ is the strong quantum confinement effect, which leads to a significant modulation of its bandgap with varying thickness. As the material is thinned down to a few atomic layers, the bandgap energy generally increases.
For α-In₂Se₃, experimental studies using techniques like electron energy loss spectroscopy (EELS) have demonstrated a clear trend of increasing bandgap with decreasing film thickness. For instance, the bandgap of α-In₂Se₃ was observed to increase from 1.44 eV in a 48 nm thick sample to 1.64 eV in an 8 nm thick sample. researchgate.net Further studies on mechanically exfoliated flakes have shown a remarkable increase in the optical bandgap from 1.45 eV for thicker flakes (95 nm) to as high as 2.8 eV for very thin flakes (3.1 nm, approximately 3 layers). arxiv.org This pronounced thickness-dependent bandgap is a key characteristic of 2D semiconductors and offers a powerful way to tune the material's optical and electronic properties for specific device requirements. arxiv.org
The table below presents experimental data on the thickness-dependent bandgap of α-In₂Se₃.
| Thickness (nm) | Number of Layers (approx.) | Bandgap (eV) |
| 95 | > 90 | 1.45 |
| 48 | ~51 | 1.44 |
| 8 | ~8-9 | 1.64 |
| 3.1 | ~3 | 2.8 |
Strain Engineering of In₂Se₃ Electronic Properties
Strain engineering has emerged as a powerful tool to manipulate the electronic properties of 2D materials, including In₂Se₃. By applying mechanical strain, it is possible to modify the lattice structure and, consequently, the electronic band structure and bandgap.
First-principles calculations have shown that biaxial strain can effectively modulate the electronic and contact properties of In₂Se₃ heterostructures. For instance, in an In₂Se₃/Au heterostructure, applying biaxial tensile strain can alter the contact type from p-type to n-type. iphy.ac.cn Biaxial strain can also induce a direct-to-indirect bandgap transition in certain In₂Se₃-based heterojunctions. iphy.ac.cn
Experimental work on α-In₂Se₃ nanosheets has demonstrated that controllable biaxial strain can lead to a significant blueshift in their photoluminescence, corresponding to an increase in the bandgap. acs.org This tunability of optical characteristics through strain is substantially higher than in conventional semiconductors, opening up possibilities for flexible and tunable optoelectronic devices. acs.org The application of compressive strain, in particular, has been shown to widen the bandgap of some semiconductor thin films. aps.org For monolayer α-In₂Se₃, bending-induced curvature has been shown to significantly increase the bandgap, with the effect being monotonic with the degree of bending. acs.org
| Strain Type | Effect on Bandgap | Notable Observations |
| Biaxial Tensile | Can be modulated | Can induce p-type to n-type transition in heterostructures. |
| Biaxial Compressive | Increases | Can lead to a direct-to-indirect bandgap transition. |
| Bending (Curvature) | Increases | Monotonic increase with the degree of bending in monolayer α-In₂Se₃. |
Doping Effects on In₂Se₃ Electronic Structures
Doping, the intentional introduction of impurities, is a fundamental technique to control the carrier concentration and conductivity type (n-type or p-type) of semiconductors. In In₂Se₃, doping can be achieved through various methods, including the introduction of vacancies or extrinsic atoms.
Intrinsic n-type doping is often observed in In₂Se₃ polymorphs like the α and δ structures. researchgate.net This is often attributed to the presence of selenium vacancies. Conversely, p-type doping can be achieved through the creation of indium vacancies. Theoretical studies suggest that by controlling the type and concentration of these intrinsic vacancies, it is possible to regulate the out-of-plane polarity of In₂Se₃.
Hole doping in α-In₂Se₃ thin films has been theoretically shown to induce ferromagnetism and lead to topologically non-trivial states, suggesting the potential for realizing the quantum anomalous Hall effect. uark.edu Doping with elements like lithium in related selenide (B1212193) compounds has been shown to tune carrier type and concentration, leading to phenomena like metal-insulator transitions. nih.gov The introduction of dopants can significantly alter the electronic structure and material properties, for instance by increasing the bandgap of the host material. researchgate.net
| Dopant/Defect | Doping Type | Effect on Electronic Structure |
| Selenium Vacancy | n-type | Creates excess electrons, leading to n-type conductivity. |
| Indium Vacancy | p-type | Creates holes, leading to p-type conductivity. |
| Hole Doping (Theoretical) | p-type | Can induce ferromagnetism and topological states in α-In₂Se₃. |
| Extrinsic Dopants | Varies | Can significantly alter carrier concentration and bandgap. |
Optoelectronic Characteristics of In₂Se₃
The unique electronic properties of In₂Se₃ give rise to a range of interesting optoelectronic characteristics, making it a promising material for photodetectors, solar cells, and other light-based technologies.
Optical Absorption Properties of In₂Se₃ Across Spectral Ranges (UV-Vis-NIR)
In₂Se₃ exhibits strong optical absorption across a broad spectral range, from the ultraviolet (UV) to the near-infrared (NIR). The absorption coefficient of In₂Se₃ is reported to be high, on the order of 10⁴ cm⁻¹ in the visible range, which is advantageous for photovoltaic applications as it allows for efficient light harvesting in thin films. researchgate.net
The absorption spectrum is closely related to the material's bandgap. For instance, γ-In₂Se₃, with its direct bandgap of around 1.8 eV, shows a sharp absorption edge. scribd.com Studies on Nd³⁺-doped In₂Se₃ nanosheets have demonstrated broadband absorption from the UV (300 nm) to the NIR (1200 nm), with a calculated bandgap of approximately 1.83 eV. researchgate.net The optical bandgap can be tuned by factors such as annealing, which can induce phase changes and alter the degree of disorder in the material. arxiv.org For example, the optical bandgap of sputtered In₂Se₃ thin films was found to decrease from 3.41 eV to 2.45 eV with increasing annealing temperature.
| Spectral Range | Absorption Characteristics |
| UV | Strong absorption. |
| Visible | High absorption coefficient (≥ 10⁴ cm⁻¹). |
| NIR | Significant absorption, extending into the near-infrared region. |
Photoluminescence Features of Few-Layer In₂Se₃
Photoluminescence (PL) spectroscopy is a powerful technique to probe the electronic transitions and defect states in semiconductors. Studies on few-layer hexagonal α-In₂Se₃ have revealed interesting PL features.
The micro-photoluminescence spectrum of α-In₂Se₃ typically consists of two main emission bands, often labeled as band A (higher energy) and band B (lower energy). Temperature-dependent PL measurements have helped to elucidate the origin of these bands. Band A is associated with direct interband transitions, representing the recombination of electrons and holes across the fundamental bandgap. In contrast, band B is attributed to defect-related emission.
At low temperatures, defect-related emission (band B) can be prominent. As the temperature increases, electrons trapped at defect levels can be thermally excited back to the conduction band, leading to a suppression of the B-band emission and an increase in the intensity of the A-band (interband) emission. The intensity of band B almost completely disappears at room temperature. Interestingly, studies on α-In₂Se₃ flakes with thicknesses ranging from 7 to 100 monolayers have shown no significant changes in the PL decay components, suggesting that the fundamental nature of the band structure does not qualitatively change in this thickness regime.
| Photoluminescence Band | Origin | Temperature Dependence |
| Band A (High Energy) | Interband transitions | Intensity increases with temperature as defect-related recombination is suppressed. |
| Band B (Low Energy) | Defect-related emission | Intensity is high at low temperatures and decreases significantly as temperature rises. |
Refractive Index Modulation in In₂Se₃ Phase Change Materials
Indium selenide (In₂Se₃) has emerged as a compelling material for integrated photonics, primarily due to the significant modulation of its refractive index accompanying its structural phase transitions. These phase changes, which can be induced by thermal annealing, electric fields, or strain, alter the material's crystalline structure, leading to distinct optical properties for each phase. The ability to reversibly switch between these states allows for the development of non-volatile optical memory and reconfigurable photonic devices.
The most studied phase transition for optical applications is between the α and β' phases of In₂Se₃. Research has shown that a thermally driven reversible phase transition between these two phases results in a notable change in the refractive index. Specifically, the β'-In₂Se₃ phase exhibits a larger refractive index compared to the α-In₂Se₃ phase. This transition is accompanied by a reduction in the material's thickness, consistent with the smaller out-of-plane lattice constant of the β' phase.
The optical properties of different In₂Se₃ phases are critical for their application in photonic devices. For instance, both α-In₂Se₃ and β'-In₂Se₃ demonstrate low optical absorption at telecommunication wavelengths, which is a crucial characteristic for minimizing insertion loss in integrated photonic circuits. The change in refractive index between these phases has been successfully utilized to demonstrate phase shifters with high extinction ratios.
The modulation of the refractive index in In₂Se₃ is not limited to the α and β' phases. Various polymorphic phases of In₂Se₃, including α, β, γ, and their variants, each possess unique electronic and optical characteristics. The ability to control the transition between these phases through external stimuli like temperature and electric fields opens up possibilities for multi-level optical data storage.
Below is a data table summarizing the refractive index and related optical properties for different phases of In₂Se₃.
| Property | α-In₂Se₃ | β'-In₂Se₃ | Amorphous In₂Se₃ | Wavelength/Conditions |
| Refractive Index (n) | < β'-In₂Se₃ | > α-In₂Se₃ | ~2.9 at 633 nm | Varies with wavelength |
| Extinction Coefficient (k) | Low | Low | - | Telecommunication bands |
| Bandgap (Eg) | ~1.39 eV | - | ~1.45 eV | - |
| Phase Transition Temperature | α to β: ~250-270 °C | - | - | Thickness dependent |
Thermoelectric Properties of In₂Se₃
Indium selenide is also a material of significant interest for thermoelectric applications due to its intrinsically low thermal conductivity, a consequence of its layered crystal structure with weak van der Waals bonding between layers. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and total thermal conductivity (κ). Recent research has focused on enhancing the ZT of In₂Se₃ through various strategies such as doping and nanostructuring.
Electrical Conductivity and Seebeck Coefficient in In₂Se₃
The electrical conductivity (σ) and Seebeck coefficient (S) of In₂Se₃ are highly dependent on its phase and carrier concentration. The α-phase of In₂Se₃ typically exhibits semiconducting behavior. Doping with elements like silicon (Si) has been shown to influence the electrical transport properties. For instance, in Si-doped In₂Se₃, the electrical conductivity shows a significant change around the α to β phase transition temperature (approximately 473 K).
The Seebeck coefficient, which is a measure of the thermoelectric voltage generated in response to a temperature difference, is also sensitive to the material's phase and doping levels. In Si-doped In₂Se₃, the magnitude of the Seebeck coefficient has been observed to increase during the α to β phase transition. The interplay between electrical conductivity and the Seebeck coefficient is crucial in determining the power factor (S²σ), a key component of the ZT value.
The following table presents representative data for the electrical conductivity and Seebeck coefficient of In₂Se₃ under different conditions.
| Material | Temperature (K) | Electrical Conductivity (S/cm) | Seebeck Coefficient (μV/K) | Power Factor (mW/mK²) |
| Undoped α-In₂Se₃ | 400 | 30.30 | - | - |
| In₁.₉₈₅Si₀.₀₁₅Se₃ (α-phase) | 450 | 28.0 | - | 0.137 |
| Undoped β-In₂Se₃ | 500 | 3.11 | - | - |
| In₁.₉₈₅Si₀.₀₁₅Se₃ (β-phase) | 750 | 6.705 | - | 0.0884 |
| Monolayer n-type α-In₂Se₃ | 300 | High | - | up to 0.02 W/mK² |
Lattice Thermal Conductivity in In₂Se₃
A key advantage of In₂Se₃ for thermoelectric applications is its inherently low lattice thermal conductivity (κL). This property arises from the layered structure which effectively scatters phonons, the primary carriers of heat in a solid. The total thermal conductivity is a sum of the lattice contribution and the electronic contribution.
Studies on Si-doped In₂Se₃ have shown that the total thermal conductivity decreases with increasing Si content in the α-phase, which is attributed to enhanced point defect phonon scattering. Furthermore, a significant drop in total thermal conductivity is observed during the transition from the α to the β phase. For monolayer α-In₂Se₃, theoretical calculations predict an ultralow lattice thermal conductivity, on the order of 1.08 to 1.32 W/mK at room temperature, stemming from strong anharmonic scattering.
Data regarding the thermal conductivity of various forms of In₂Se₃ is provided in the table below.
| Material | Temperature (K) | Total Thermal Conductivity (W/mK) | Lattice Thermal Conductivity (W/mK) |
| Undoped In₂Se₃ (α-phase) | 300 | 1.28 | - |
| In₁.₉₈₅Si₀.₀₁₅Se₃ (α-phase) | 300 | 0.87 | - |
| Undoped In₂Se₃ (β-phase) | 500 | 0.43 | - |
| In₁.₉₈₅Si₀.₀₁₅Se₃ (β-phase) | 500 | 0.40 | - |
| Monolayer α-In₂Se₃ | 300 | - | 1.08 - 1.32 |
| Lithiated γ-In₂Se₃ | ~923 | - | 0.30 - 0.34 |
Figure of Merit (ZT) Enhancement in In₂Se₃
The enhancement of the thermoelectric figure of merit (ZT) in In₂Se₃ is a primary goal of current research. Strategies to achieve this include doping, nanostructuring, and controlling phase transitions. Doping with Si has been demonstrated to improve the ZT of both α and β phases of In₂Se₃. For instance, a composition of In₁.₉₈₅Si₀.₀₁₅Se₃ showed a maximum ZT of 0.100 at 450 K (α-phase) and 0.154 at 750 K (β-phase), representing significant enhancements over the undoped material. mdpi.com
Another effective approach is lithiation of γ-In₂Se₃, which has been shown to dramatically increase the Hall carrier concentration, leading to a substantial improvement in electrical conductivity. uea.ac.uk This, combined with a low lattice thermal conductivity at high temperatures, resulted in a ZT value of 0.62-0.67 at approximately 923 K, an order of magnitude higher than that of pristine γ-In₂Se₃. uea.ac.uk
Theoretical studies on monolayer α-In₂Se₃ predict a very high ZT of 2.18 at room temperature for the n-type material, attributed to a high power factor and ultralow lattice thermal conductivity. aip.orgsci-hub.se This suggests that two-dimensional forms of In₂Se₃ hold great promise for high-performance thermoelectric devices.
The table below summarizes the ZT values achieved in In₂Se₃ through different enhancement strategies.
| Material | Temperature (K) | Maximum ZT | Enhancement Strategy |
| Undoped α-In₂Se₃ | 450 | ~0.04 | - |
| In₁.₉₈₅Si₀.₀₁₅Se₃ (α-phase) | 450 | 0.100 | Si Doping |
| Undoped β-In₂Se₃ | 750 | ~0.10 | - |
| In₁.₉₈₅Si₀.₀₁₅Se₃ (β-phase) | 750 | 0.154 | Si Doping |
| Lithiated γ-In₂Se₃ | ~923 | 0.62 - 0.67 | Lithiation |
| Monolayer n-type α-In₂Se₃ | 300 | 2.18 (theoretical) | Nanostructuring (2D) |
In2se3 Based Heterostructures and Composite Materials
Van der Waals Heterostructures of In2Se3 with Other 2D Materials
Van der Waals (vdW) heterostructures are formed by stacking different 2D materials on top of each other, held together by weak vdW forces. This approach allows for the creation of artificial materials with tailored properties, without the constraints of lattice matching that are present in conventional semiconductor heterostructures.
The combination of the ferroelectric properties of α-In2Se3 with the excellent electronic and optical characteristics of molybdenum disulfide (MoS2) has led to the development of novel electronic and optoelectronic devices.
Fabrication and Structure: In2Se3/MoS2 heterostructures are commonly fabricated using methods such as two-step chemical vapor deposition (CVD) or mechanical exfoliation and transfer techniques. In the two-step CVD process, MoS2 is first grown on a substrate, followed by the growth of In2Se3 on top. The dry transfer method involves exfoliating individual layers of In2Se3 and MoS2 and then stacking them using a viscoelastic stamp.
Properties and Performance: These heterostructures exhibit distinct electronic and optoelectronic properties. The ferroelectric polarization of the α-In2Se3 layer can be used to modulate the carrier concentration in the MoS2 channel, leading to non-volatile memory effects. Field-effect transistors (FETs) based on α-In2Se3/MoS2 have demonstrated significant hysteresis in their transfer characteristics, with a clear memory window. The on/off ratio and the hysteresis window can be tuned by varying the gate voltage sweep range. researchgate.net
First-principles calculations have shown that the band alignment of the In2Se3/MoS2 heterostructure can be switched between type-I and type-II by reversing the ferroelectric polarization of the In2Se3 layer. ecnu.edu.cnrsc.org When the polarization points from In2Se3 to MoS2, a type-II band alignment is formed, which is beneficial for carrier separation and photovoltaic applications. ecnu.edu.cnrsc.org Reversing the polarization leads to a type-I alignment, suitable for light-emitting devices. ecnu.edu.cnrsc.org
The photoresponse of In2Se3/MoS2 heterostructures has also been investigated. A photodetector based on a β-In2Se3/MoS2 heterostructure exhibited a high photoresponsivity, which is a measure of the photocurrent generated per unit of incident optical power.
| Device Parameter | Value | Conditions |
| Hysteresis Window | Up to 95 V | α-In2Se3/MoS2 FET |
| On/Off Ratio | > 10² | α-In2Se3/MoS2 FET |
| Photoinduced Current Density | ~0.5 mA cm⁻² | In2Se3/MoS2(I) heterostructure |
This table presents performance metrics for In2Se3/MoS2 heterostructure devices based on available research data.
Graphene, with its exceptional carrier mobility and broadband optical absorption, is an ideal material to integrate with In2Se3 for high-performance optoelectronic devices.
Fabrication and Structure: In2Se3/graphene heterostructures are typically fabricated by mechanically exfoliating In2Se3 flakes onto a graphene layer that has been grown by CVD and transferred to a suitable substrate.
Properties and Performance: Photodetectors based on graphene/β-In2Se3 heterostructures have demonstrated impressive performance, particularly in the near-infrared region. These devices have shown high photoresponsivity and specific detectivity, which is a measure of the smallest detectable signal. The performance of these photodetectors is attributed to the efficient separation of photogenerated carriers at the graphene/In2Se3 interface. researchgate.net
Furthermore, graphene/α-In2Se3/graphene heterostructures have been investigated for their photovoltaic properties. The ferroelectric nature of α-In2Se3 induces a depolarization field that can drive the separation of photogenerated carriers, leading to a photovoltaic effect. illinois.eduillinois.edu
| Device Parameter | Value | Conditions |
| Photoresponsivity | 0.57 A W⁻¹ | 808 nm illumination |
| Specific Detectivity | 2.6 x 10¹² cm Hz¹/² W⁻¹ | 808 nm illumination |
| Response/Decay Time | 35/115 ms | 808 nm illumination |
| Photoresponsivity | 1.17 A/W | 1550 nm illumination, 0.35 V bias |
This table summarizes the performance of graphene/β-In2Se3 heterostructure photodetectors under different conditions.
The integration of In2Se3 with its native oxide, indium oxide (In2O3), has shown great promise for applications in gas sensing.
Fabrication and Structure: Amorphous In2O3/crystalline In2Se3 (a-In2O3/In2Se3) heterostructures can be synthesized by annealing exfoliated In2Se3 nanosheets in air. acs.org This process leads to the formation of a thin layer of amorphous In2O3 on the surface of the crystalline In2Se3.
Properties and Performance: These heterostructures have demonstrated improved capabilities for sensing hydrogen (H2) and nitrogen dioxide (NO2) compared to pristine In2Se3. The a-In2O3/In2Se3 sensor shows a significant response to low concentrations of these gases at an optimal operating temperature of 100 °C. The sensing mechanism is based on the modulation of the material's resistance upon exposure to the target gas. acs.org
| Gas | Concentration | Relative Response (Ra/Rg or Rg/Ra) | Operating Temperature |
| H₂ | 100 ppm | 2.1 | 100 °C |
| NO₂ | 1 ppm | 2.3 | 100 °C |
| H₂ (Detection Limit) | 5 ppm | 100 °C | |
| NO₂ (Detection Limit) | 400 ppb | 100 °C |
This table presents the gas sensing performance of a-In2O3/In2Se3 heterostructures in dry air.
The incorporation of tellurium (Te) into the In2Se3 lattice to form In2(Se,Te)3 alloys allows for the tuning of the material's band gap, which is crucial for photovoltaic applications. Theoretical studies have shown that the band gap of γ-In2(Se1–xTex)3 alloys can be varied from 1.84 eV (for pure γ-In2Se3) down to 1.23 eV by adjusting the Te content. bohrium.comresearchgate.net This tunable band gap covers the optimal range for solar energy conversion.
While direct experimental studies on In2Se3/Ga2Se3 heterostructures are limited, research on the constituent materials provides insights into their potential properties. Gallium selenide (B1212193) (Ga2Se3) is a defect semiconductor that crystallizes in several phases, some of which are isostructural to those of In2Se3. nih.govacs.org For instance, a high-pressure synthesis technique can produce a phase of gallium sulfide (B99878) (Ga2S3) that is isostructural to α-In2Se3. upv.esacs.orgmatilda.science This structural similarity suggests the feasibility of creating high-quality In2Se3/Ga2Se3 heterostructures. The photodetection properties of Ga2Se3 have been studied, and it has been shown to have a direct band-edge emission at around 1.85 eV. nih.govacs.org
Theoretical investigations into heterostructures combining ferroelectric In2Se3 with lead-free perovskite materials like cesium antimony iodide (Cs3Sb2I9) are emerging. These studies aim to explore the potential of such heterostructures for novel optoelectronic applications. Performance analysis of solar cells based on Cs3Sb2I9 has been conducted using simulations, which can provide a basis for designing and optimizing In2Se3/Cs3Sb2I9 heterojunction devices. researchgate.net The unique properties of both materials could lead to devices with tunable electronic and optoelectronic characteristics.
InSe/In2Se3 Heterojunctions
The heterojunction formed by stacking two-dimensional (2D) indium selenide (InSe) and indium selenide (α-In2Se3) has garnered significant interest due to the close lattice matching and unique properties of the constituent layers. frontiersin.org First-principles calculations reveal that the In2Se3/InSe vertical heterojunction is an indirect band gap semiconductor. iphy.ac.cn The band alignment of this heterostructure is highly tunable and dependent on the ferroelectric polarization of the α-In2Se3 layer. frontiersin.org
When the ferroelectric polarization of In2Se3 points away from the InSe layer (up), the heterostructure exhibits a type I band alignment, with a calculated indirect band gap of 1.35 eV. frontiersin.org In this configuration, both the conduction band minimum (CBM) and the valence band maximum (VBM) are dominated by the In2Se3 layer, confining excited electrons and holes within it. frontiersin.org Conversely, when the polarization is reversed to point toward the InSe layer (down), the heterostructure transitions to a type II band alignment. frontiersin.org Here, the CBM is contributed by In2Se3, while the VBM arises from InSe, facilitating the spatial separation of electrons and holes. frontiersin.org
The electronic properties can be further engineered by applying mechanical strain. Under in-plane stretching, the band gap of the heterojunction decreases, and it can even transition from a semiconductor to a metallic state. iphy.ac.cn The thickness of the constituent layers also plays a crucial role in the electron transfer mechanism between the materials. aip.org These tunable properties make InSe/In2Se3 heterojunctions promising for applications in novel ferroelectric devices and optoelectronics. frontiersin.orgiphy.ac.cn
| Property | Polarization "Up" | Polarization "Down" | Reference |
|---|---|---|---|
| Band Alignment | Type I | Type II | frontiersin.org |
| Band Gap (Calculated) | 1.35 eV (indirect) | Not specified | frontiersin.org |
| CBM/VBM Location | Both in In2Se3 | CBM in In2Se3, VBM in InSe | frontiersin.org |
| Potential Application | Light-emitting diodes | Photovoltaics, Photodetectors | frontiersin.org |
Bi/In2Se3 Heterostructure Films
Heterostructures combining the topological insulator bismuth selenide (Bi2Se3) with the large-gap band insulator indium selenide (In2Se3) have been successfully synthesized. arxiv.org Superlattices consisting of alternating layers of Bi2Se3 and In2Se3 have been grown on silicon substrates using molecular-beam epitaxy. arxiv.org
A key advantage of this material combination is the high degree of chemical and structural compatibility. Both are layered selenide compounds with similar growth conditions, and the lattice mismatch between them is relatively small (~3.4%). arxiv.org This compatibility allows for the growth of high-quality superlattices with very uniform individual layers and sharp, well-defined hetero-interfaces. The resulting structures show symmetrical interfaces for both Bi2Se3-on-In2Se3 and In2Se3-on-Bi2Se3, a significant improvement over other attempted combinations like Bi2Se3/ZnSe. arxiv.org These well-ordered Bi2Se3/In2Se3 heterostructures are considered strong candidates for exploring quantum size effects in topological insulators and for potential device applications. arxiv.org
In2Se3 Homojunctions (e.g., α-In2Se3/γ-In2Se3)
While various phases of In2Se3 exist, research on homojunctions has predominantly focused on heterophase junctions created between its ferroelectric and paraelectric/antiferroelectric phases, such as the α-In2Se3/β'-In2Se3 junction. aip.orgpolyu.edu.hk The α-phase is ferroelectric, while the β'-phase is antiferroelectric and the β-phase is paraelectric. polyu.edu.hk
These in-plane junctions can be fabricated through precise phase engineering, often driven by strain. For instance, large-area β'-In2Se3 films can be grown and subsequently transformed into the more stable α-phase by transferring them onto a flexible substrate and bending it to release the strain. polyu.edu.hk This allows for the creation of lateral α–β′ heterophase junctions. A ferroelectric transistor based on such a junction has demonstrated excellent nonvolatile memory performance. aip.org The ability to create junctions between different phases of the same material opens up possibilities for novel logic-in-memory electronics. polyu.edu.hk Thermally driven reversible phase transitions between α and β′ phases have also been observed, which could be exploited in integrated photonics. westlake.edu.cn
In2Se3 Nanocomposites (e.g., In2Se3/PEDOT:PSS)
Nanocomposites of α-In2Se3 and the conductive polymer blend poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) have been developed to enhance the electrical properties of the polymer for applications in electronic devices. nih.govacs.org PEDOT:PSS is commonly used as a hole transport layer (HTL) in polymer solar cells (PSCs), but its conductivity is relatively low. nih.gov
By incorporating 2D α-In2Se3 nanosheets, synthesized via liquid-phase exfoliation, directly into the PEDOT:PSS solution, a composite film with significantly improved conductivity is obtained. nih.govacs.org Research has shown that the conductivity can be increased by nearly an order of magnitude, from 2.21 × 10⁻³ S cm⁻¹ for pristine PEDOT:PSS to 1.54 × 10⁻² S cm⁻¹ for the composite. nih.govacs.org
The mechanism for this enhancement is attributed to a synergistic effect where the In2Se3 nanosheets and a cosolvent screen the Coulombic attraction between the conductive PEDOT and insulating PSS chains. nih.govacs.org This leads to a partial removal of PSS and a conformational change in the PEDOT chains (a benzoid-quinoid transition), which, along with the nanosheets acting as physical linkers, creates a more extensive conductive network. nih.gov The resulting composite film, used as an HTL, has led to higher power conversion efficiency and improved stability in PSCs. nih.govacs.org
| Material | Conductivity (S cm⁻¹) | Reference |
|---|---|---|
| Pristine PEDOT:PSS | 2.21 × 10⁻³ | nih.govacs.org |
| PEDOT:PSS:α-In2Se3 Composite | 1.54 × 10⁻² | nih.govacs.org |
Functionalization of In2Se3 via Adsorption (e.g., Small Molecules)
The surface of 2D α-In2Se3 can be functionalized through the adsorption of small molecules, making it a promising candidate for applications such as gas sensing. nih.govfrontiersin.org First-principles calculations have been used to study the interaction between α-In2Se3 monolayers and gas molecules like nitrogen monoxide (NO) and nitrogen dioxide (NO2). nih.govnih.gov
The adsorption processes for both NO and NO2 are found to be energetically favorable and exothermic. frontiersin.org The interaction is a physisorption, characterized by low adsorption energies, which is ideal for reusable gas sensors. nih.govfrontiersin.org The study found that NO and NO2 molecules exhibit different behaviors upon adsorption. NO acts as an electron donor, transferring charge to the In2Se3 surface, while NO2 acts as an electron acceptor, withdrawing charge. nih.govnih.gov This charge transfer induces new electronic states near the Fermi level of the In2Se3, which can alter its conductive and optical properties and provides a basis for gas selectivity. nih.govfrontiersin.org Interestingly, the adsorption of paramagnetic molecules like NO and NO2 can also induce surface magnetism that is sensitive to the ferroelectric polarization of the In2Se3, suggesting potential applications in spintronic and magnetic sensing devices. rsc.org
| Molecule | Adsorption Energy (meV) | Minimum Distance (Å) | Charge Transfer Behavior | Reference |
|---|---|---|---|---|
| NO | Not specified | 2.65 | Electron Donor | nih.gov |
| NO2 | 59 | 3.57 | Electron Acceptor | nih.gov |
Doping of In2Se3 Materials (e.g., Si-doped In2Se3, N-doped In2Se3)
The electrical and thermoelectric properties of In2Se3 can be effectively tuned through intentional doping with other elements.
Si-doped In2Se3 : Silicon has been used as a dopant to enhance the thermoelectric properties of polycrystalline In2Se3. mdpi.comresearchgate.net In studies of In(2-x)Si(x)Se3, the hexagonal α(2H)-In2Se3 phase was successfully synthesized. Si doping was found to gradually decrease the total thermal conductivity of the α phase, which is attributed to increased point defect phonon scattering. mdpi.comresearchgate.net The optimal Si doping concentration for enhancing the thermoelectric figure of merit (zT) was found to be x = 0.015. mdpi.com For this composition (In1.985Si0.015Se3), the maximum zT values reached 0.100 at 450 K (α phase) and 0.154 at 750 K (β phase), representing enhancements of 152% and 48%, respectively, compared to undoped In2Se3. mdpi.com
N-doped In2Se3 : A multiphase In2Se3 system, containing rhombohedral α and β phases and trigonal δ-phase, has been shown to exhibit stable and well-behaved n-type doping characteristics. nih.govacs.org Scanning tunneling spectroscopy measurements revealed that the different structural phases possess distinct electronic bandgaps, ranging from the infrared to the visible spectrum. The measured bandgaps were 1.25 eV for α-In2Se3, 0.54 eV for β-In2Se3, and 0.34 eV for δ-In2Se3. acs.org This n-type behavior across multiple phases makes the material a promising candidate for broad-spectrum optical devices like photodetectors and solar cells. nih.govacs.org Doping can also be achieved through intrinsic defects, where indium vacancies can lead to p-type behavior and selenium vacancies can result in n-type conditions. acs.org
| Dopant/Phase | Property | Value | Reference |
|---|---|---|---|
| Si (x=0.015) | Max zT (α phase @ 450 K) | 0.100 | mdpi.com |
| Max zT (β phase @ 750 K) | 0.154 | mdpi.com | |
| N-doped (Multiphase) | Bandgap (α-phase) | 1.25 eV | acs.org |
| Bandgap (β-phase) | 0.54 eV | acs.org | |
| Bandgap (δ-phase) | 0.34 eV | acs.org |
Advanced Characterization Techniques for In2se3
Structural Characterization of In₂Se₃
Structural characterization is fundamental to identifying the specific polymorph of In₂Se₃ and understanding its crystalline quality, layer stacking, and surface morphology.
X-ray Diffraction (XRD) Analysis of In₂Se₃ Phases
X-ray diffraction (XRD) is a primary technique for identifying the crystal structure and phase of In₂Se₃. Different polymorphs of In₂Se₃, such as α, β, and γ, possess unique crystal lattices, which result in distinct XRD patterns. For instance, as-grown In₂Se₃ thin films can be amorphous but transform into polycrystalline β-In₂Se₃ upon annealing. aaup.eduaaup.edu
The α-In₂Se₃ phase can exist in different stacking polytypes, such as 2H (hexagonal) and 3R (rhombohedral), which can be distinguished by XRD. acs.org The XRD pattern of a 2H-In₂Se₃ single crystal aligned along the (001) plane shows characteristic peaks corresponding to the (00l) planes (where l = 4, 6, 8, 10, 12, 14, 16, 18). hqgraphene.com Similarly, the γ-In₂Se₃ phase is identified by its hexagonal structure with specific diffraction peaks. researchgate.net High-pressure studies using synchrotron XRD have revealed phase transitions from α-In₂Se₃ to β′-In₂Se₃ and other phases at elevated pressures. researchgate.net
The lattice parameters derived from XRD patterns are crucial for phase identification. For example, κ-In₂Se₃ exhibits a larger c-lattice parameter compared to the γ-phase. escholarship.org The analysis of XRD peak positions and intensities allows for the precise determination of the phase composition of a given In₂Se₃ sample. researchgate.netacs.org
| Phase | Crystal System | Space Group | Key XRD Peak (2θ) | Corresponding Plane |
|---|---|---|---|---|
| α-In₂Se₃ (2H) | Hexagonal | P6₃mc | ~9.3° | (002) |
| β-In₂Se₃ | Rhombohedral | R-3m | ~27.8° | (105) |
| γ-In₂Se₃ | Hexagonal | P6₁ | ~25.3° | (105) |
| κ-In₂Se₃ | Hexagonal | - | ~22.3° | (005) |
Electron Microscopy Techniques for In₂Se₃ (TEM, STEM, HRTEM, SAED, ADF-STEM)
Electron microscopy techniques offer high-resolution structural information at the nanoscale, making them indispensable for characterizing 2D materials like In₂Se₃.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are used to visualize the crystal lattice of In₂Se₃ directly. HRTEM images can reveal the stacking sequence of atomic layers, allowing for the identification of 2H and 3R polytypes of α-In₂Se₃. researchgate.netpolyu.edu.hk These techniques can also identify defects such as stacking faults. arxiv.org HRTEM has been used to observe phase transitions in situ, for example, the transformation from α to β and subsequently to β'-In₂Se₃ with increasing temperature. westlake.edu.cn The interplanar distance can be measured from HRTEM images, which helps in phase confirmation; for instance, a distance of 0.25 nm corresponds to the (006) plane of In₂Se₃. researchgate.net
Selected Area Electron Diffraction (SAED) provides crystallographic information from a localized area. SAED patterns are used to determine the crystal structure and orientation of In₂Se₃ nanosheets. mdpi.com The patterns reveal the symmetry of the crystal lattice and can distinguish between different phases. For example, the SAED pattern for β'-In₂Se₃ shows characteristic superspots corresponding to its nanodomain structure. polyu.edu.hk
Scanning Transmission Electron Microscopy (STEM) , particularly High-Angle Annular Dark-Field STEM (HAADF-STEM) , provides Z-contrast imaging, which is sensitive to the atomic number of the elements. This allows for the direct visualization of the arrangement of In and Se atoms within the lattice. researchgate.netpolyu.edu.hk Cross-sectional STEM images can clearly show the layered structure of In₂Se₃ nanoflakes. researchgate.net
Atomic Force Microscopy (AFM) for In₂Se₃ Thickness and Morphology
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography and determining the thickness of exfoliated In₂Se₃ nanosheets and thin films with high precision. rsc.org Since many properties of 2D materials are thickness-dependent, AFM is crucial for correlating structure with physical properties. nsf.gov It has been used to confirm the few-layer nature of electrochemically exfoliated In₂Se₃ nanosheets, with a high percentage of them having thicknesses around 2.2 nm. mdpi.com AFM images provide clear visualization of the lateral dimensions and surface morphology of the flakes, revealing features like wrinkles or terraces. researchgate.netresearchgate.net
Spectroscopic Characterization of In₂Se₃
Spectroscopic techniques probe the vibrational and electronic properties of In₂Se₃, providing complementary information to structural characterization methods for phase identification and analysis of electronic transitions.
Raman Spectroscopy for In₂Se₃ Phase Identification and Strain Analysis
Raman spectroscopy is a non-destructive technique that is highly sensitive to the vibrational modes of a crystal, making it an excellent tool for identifying different In₂Se₃ polymorphs. Each phase (α, β, β', γ) has a unique set of Raman-active phonon modes, which serve as a fingerprint for phase identification. researchgate.netaip.orgslideshare.net
For example, the α-phase of In₂Se₃ shows characteristic peaks at approximately 89, 104, and 179 cm⁻¹. nsf.govresearchgate.net In contrast, β-In₂Se₃ exhibits prominent peaks around 110, 175, and 205 cm⁻¹. researchgate.netslideshare.net The γ-In₂Se₃ phase is identified by a characteristic peak at 150 cm⁻¹. researchgate.net Thermal annealing can induce a phase change from α to β', which is observable by a blue shift in the dominant Raman peak from ~104 cm⁻¹ to 110 cm⁻¹ and the emergence of new peaks. westlake.edu.cn Raman spectroscopy can also be used to analyze strain in the In₂Se₃ lattice, as strain can cause shifts in the Raman peak positions. researchgate.net
| Phase | A₁(LO+TO) Mode (cm⁻¹) | A₁(TO) Mode (cm⁻¹) | A₁(LO) Mode (cm⁻¹) | Other Key Modes (cm⁻¹) |
|---|---|---|---|---|
| α-In₂Se₃ | ~104 | ~181 | ~200 | ~89 (E¹) |
| β-In₂Se₃ | ~110 | ~175 | ~205 | - |
| β'-In₂Se₃ | ~110 (blue-shifted) | - | ~206 | ~28 |
| γ-In₂Se₃ | - | - | - | ~150 (dominant) |
Photoluminescence (PL) Spectroscopy of In₂Se₃
Photoluminescence (PL) spectroscopy investigates the electronic band structure and defect states of In₂Se₃ by analyzing the light emitted after photoexcitation. The PL spectrum provides information on the band gap energy and the nature of radiative recombination processes. d-nb.info
The PL spectra of α-In₂Se₃ typically show multiple emission bands. arxiv.orgaip.org These can be attributed to different recombination mechanisms, including band-to-band (BB) transitions, band-to-tail (BT) recombination, and transitions involving deep defect levels. aip.orgaip.org Excitonic recombinations, where an electron and hole are bound together, can also be observed, particularly at low temperatures. aip.orgarxiv.org For instance, in bulk α-In₂Se₃, PL peaks have been observed around 1.33 eV (A line), 1.01 eV (B line, deep defects), and 1.32 eV (C line, BB recombination at higher temperatures). aip.org The band gap of few-layer α-In₂Se₃ has been shown to increase from 1.44 eV to 1.64 eV as the thickness decreases from 48 nm to 8 nm, demonstrating the quantum confinement effect. pku.edu.cn
In γ-In₂Se₃, well-defined excitonic structures have been detected in optical absorption spectra at low temperatures, with peaks at 2.147 eV and 2.240 eV, indicating direct optical transitions. aps.org The PL peak for γ-In₂Se₃ nanorods has been observed at 1.95 eV at room temperature, corresponding to the near-band-edge emission. nih.gov The study of PL spectra as a function of temperature and excitation power helps to elucidate the origin of the different emission peaks. arxiv.orgarxiv.org
X-ray Photoelectron Spectroscopy (XPS) for In₂Se₃ Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com For indium selenide (B1212193) (In₂Se₃), XPS analysis is crucial for verifying stoichiometry and identifying the oxidation states of indium (In) and selenium (Se).
In a typical XPS spectrum of In₂Se₃, characteristic peaks corresponding to the core levels of In and Se are observed. The high-resolution spectra of the In 3d and Se 3d regions are of particular interest. The In 3d spectrum typically shows a doublet, corresponding to the In 3d₅/₂ and In 3d₃/₂ spin-orbit components. Similarly, the Se 3d spectrum exhibits the Se 3d₅/₂ and Se 3d₃/₂ doublet.
Studies have shown that for γ-In₂Se₃ thin films, the binding energies for the In 3d₅/₂ and In 3d₃/₂ peaks are located at approximately 444.7 eV and 452.3 eV, respectively. researchgate.net The Se 3d₅/₂ and Se 3d₃/₂ peaks are observed at around 54.2 eV and 55.0 eV. researchgate.net These binding energy values are characteristic of In³⁺ and Se²⁻ states, confirming the expected oxidation states in the In₂Se₃ compound. Analysis of these peak intensities allows for the quantification of the atomic ratio of In to Se, which for stoichiometric films is found to be approximately 2:3. researchgate.netresearchgate.net
A shift in the binding energy, known as a "chemical shift," can indicate changes in the chemical environment, oxidation state, or crystal structure of the atoms. aip.org For instance, in a study comparing different phases, the Se 3d peak for γ-In₂Se₃ was distinguished from that of β-In₂Se₃ and elemental selenium, demonstrating XPS's capability to help identify different polymorphs in mixed-phase samples. aip.org In the analysis of a g-In₂Se₃/p-Si heterojunction, the core level of Se 3d in In₂Se₃ was found at 54.34 eV, while the In 3d₅/₂ peak was at 444.8 eV. rsc.org These minor variations in reported binding energies can arise from differences in sample preparation, calibration, and the specific phase of the material being analyzed.
UV-Vis Absorption Spectroscopy of In₂Se₃
UV-Vis Absorption Spectroscopy is a fundamental technique for investigating the optical properties of semiconductors, primarily for determining the optical band gap. caltech.edu The method involves measuring the absorption of ultraviolet and visible light as it passes through the material, which causes electronic transitions from the valence band to the conduction band. caltech.edu
Indium selenide is known to exist in several crystalline phases (α, β, γ, etc.), and its optical band gap can vary significantly depending on the phase, crystallinity, and dimensionality (bulk, thin film, or nanostructure). researchgate.netpku.edu.cn The band gap (E_g) is typically determined from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). For a direct band gap semiconductor like many phases of In₂Se₃, the relationship is (αhν)² ∝ (hν - E_g). jkps.or.kr
Research has shown a range of band gap values for In₂Se₃. For instance, the direct band gap of bulk α-In₂Se₃ is reported to be around 1.3-1.45 eV. pku.edu.cnresearchgate.net Electron Energy Loss Spectroscopy (EELS) measurements on α-In₂Se₃ flakes showed the band gap increasing from 1.44 eV for a 48 nm thick flake to 1.64 eV for an 8 nm thick flake, a phenomenon attributed to quantum confinement. pku.edu.cn
For γ-In₂Se₃ films, the band gap has been reported to be in the range of 1.88 eV to 2.81 eV, with variations depending on annealing temperature and film thickness. researchgate.net One study found the band gap of γ-In₂Se₃ films decreased from 2.81 to 2.27 eV as the deposition duration increased. researchgate.net Another investigation on γ-In₂Se₃/p-Si heterojunctions determined the band gap to be approximately 2.05 eV. rsc.org The optical energy gap for α-In₂Se₃ single crystals with an indium excess was found to be 1.367 eV at 5 K. jkps.or.kr
| Phase/Form | Thickness/Condition | Band Gap (eV) |
| α-In₂Se₃ | Bulk | ~1.3 - 1.45 |
| α-In₂Se₃ Flake | 48 nm | 1.44 |
| α-In₂Se₃ Flake | 8 nm | 1.64 |
| α-In₂Se₃ Single Crystal | Excess Indium, 5 K | 1.367 |
| γ-In₂Se₃ Film | Varies with deposition | 2.27 - 2.81 |
| γ-In₂Se₃ Film | Annealed | 1.88 - 2.56 |
| γ-In₂Se₃ Film | on p-Si | 2.05 |
Electrical and Transport Characterization of In₂Se₃
Electrical Conductivity Measurements of In₂Se₃
The electrical conductivity of In₂Se₃ is highly anisotropic and dependent on its specific crystalline phase and morphology. This anisotropy is particularly pronounced in its layered structures. Measurements have revealed significant differences in conductivity when measured parallel (σ//) and perpendicular (σ⊥) to the crystallographic c-axis.
For instance, in Mn-doped In₂Se₃ crystals, the conductivity along the layers (σ⊥C) showed "metallic" character, while the conductivity across the layers (σ||C) demonstrated semiconductor behavior. journal-spqeo.org.ua At room temperature (300 K), the values were σ⊥C = 32 Ω⁻¹cm⁻¹ and σ||C = 0.7 Ω⁻¹cm⁻¹. journal-spqeo.org.ua
Studies on individual In₂Se₃ nanowires (NWs) have highlighted this anisotropy even more dramatically. stanford.edunih.gov NWs grown along the [11-20] direction (parallel to the layers) exhibit metallic-like behavior with conductivities in the range of 100-500 S/cm. stanford.edu In contrast, NWs grown along the researchgate.net direction (perpendicular to the layers) behave as n-type semiconductors with much lower conductivities, ranging from 0.0005 to 0.025 S/cm. stanford.edu This results in a massive conductivity anisotropy (σ// / σ⊥) between the two growth directions, reaching 10³ to 10⁶ at room temperature. stanford.edunih.gov For α-In₂Se₃ single crystals grown with an excess of indium, the electrical conductivity was measured to be 68.9 Ω⁻¹cm⁻¹ at 300 K. jkps.or.kr
| Material Form | Measurement Direction | Conductivity (S/cm or Ω⁻¹cm⁻¹) |
| Mn-doped In₂Se₃ Crystal | Along layers (σ⊥C) | 32 |
| Mn-doped In₂Se₃ Crystal | Across layers (σ | |
| In₂Se₃ Nanowire | Along layers ([11-20]) | 100 - 500 |
| In₂Se₃ Nanowire | Across layers ( researchgate.net) | 0.0005 - 0.025 |
| α-In₂Se₃ Single Crystal | Excess Indium | 68.9 |
Hall Effect Measurements and Carrier Mobility in In₂Se₃
Hall effect measurements are essential for determining key semiconductor parameters such as carrier type, carrier concentration, and carrier mobility. tek.comlakeshore.com For In₂Se₃, these measurements consistently show it to be an n-type semiconductor, where electrons are the majority charge carriers. stanford.edu
In α-In₂Se₃ single crystals with an indium excess, Hall effect measurements at 300 K revealed a carrier concentration of 1.05 × 10¹⁸ cm⁻³ and a Hall mobility of 410 cm²/V·s. jkps.or.kr The mobility in these crystals showed a temperature dependence, increasing to 820 cm²/V·s at a low temperature of 15 K. jkps.or.kr High electron mobility is a desirable characteristic for electronic devices. In α-In₂Se₃ ferroelectric field-effect transistors grown by a quasi-equilibrium growth method, a high electron mobility of up to 117.2 cm² V⁻¹ s⁻¹ has been reported. researchgate.net
The carrier mobility, a measure of how quickly charge carriers can move through the material under an electric field, is a critical parameter for device performance. lakeshore.com Low-mobility materials, which are common in solar cell and thermoelectric applications, can present measurement challenges. lakeshore.com The significant mobility values reported for different forms of In₂Se₃ underscore its potential in various electronic applications.
| Material Form | Temperature (K) | Carrier Concentration (cm⁻³) | Carrier Mobility (cm²/V·s) |
| α-In₂Se₃ Single Crystal (Excess In) | 300 | 1.05 × 10¹⁸ | 410 |
| α-In₂Se₃ Single Crystal (Excess In) | 15 | 7.2 × 10¹⁷ | 820 |
| α-In₂Se₃ Fe-FET | Room Temp. | N/A | up to 117.2 |
Seebeck Coefficient Measurements of In₂Se₃
The Seebeck coefficient (S) is a measure of the thermoelectric voltage induced in a material in response to a temperature difference across it. wikipedia.org It is a key parameter for evaluating the performance of thermoelectric materials. The sign of the Seebeck coefficient indicates the type of majority charge carrier; it is negative for n-type materials (electrons) and positive for p-type materials (holes). wikipedia.org
For monolayer n-type α-In₂Se₃, theoretical calculations based on density functional theory predict excellent thermoelectric performance. aip.org The Seebeck coefficient is shown to increase with temperature. aip.org This behavior is consistent with the formula for degenerated semiconductors, where S is proportional to temperature (T) and the effective mass (m*) of the carriers. aip.org The negative sign of the Seebeck coefficient for n-type α-In₂Se₃ confirms that electrons are the dominant charge carriers.
While extensive experimental data on the Seebeck coefficient of various In₂Se₃ phases is still emerging, the theoretical predictions highlight its potential as a thermoelectric material. The combination of a significant Seebeck coefficient and good electrical conductivity can lead to a high thermoelectric power factor, which is crucial for efficient energy conversion. aip.org
Ferroelectric Characterization of In₂Se₃
Ferroelectricity, the property of certain materials to have a spontaneous electric polarization that can be reversed by an external electric field, has been discovered in two-dimensional (2D) α-In₂Se₃, making it a promising candidate for non-volatile memory and other nanoelectronic devices. researchgate.netustc.edu.cn
The ferroelectric nature of α-In₂Se₃ is attributed to the specific atomic arrangement within its quintuple layers. ustc.edu.cn The material exhibits robust room-temperature ferroelectricity, even down to the monolayer limit. researchgate.net The transition from the ferroelectric to the paraelectric phase occurs at a high temperature of about 700 K, indicating strong thermal stability of the ferroelectric state. ustc.edu.cn
Characterization is often performed using Piezoresponse Force Microscopy (PFM), which can map the ferroelectric domains and demonstrate polarization switching. PFM amplitude and phase images of α-In₂Se₃ nanoflakes clearly show regions with opposite out-of-plane polarization, confirmed by a 180-degree phase difference. researchgate.net Applying a DC bias with the PFM tip can locally switch the polarization direction, and hysteretic loops in the PFM response as a function of the tip bias provide direct evidence of this ferroelectric switching. researchgate.net
While α-In₂Se₃ is known for its electrically addressable out-of-plane vertical polarization, the existence of in-plane ferroelectricity has been a subject of debate. acs.org Recent combined experimental and symmetry analysis studies have dismissed earlier claims of in-plane ferroelectricity in single-domain α-In₂Se₃. acs.org The primary ferroelectric property is the switchable out-of-plane polarization, which is interlocked with its semiconducting properties, opening avenues for novel device functionalities. researchgate.net
Piezoresponse Force Microscopy (PFM) of In2Se3
Piezoresponse Force Microscopy (PFM) is a powerful scanning probe microscopy technique used to characterize the piezoelectric and ferroelectric properties of materials at the nanoscale. ntu.edu.sgmpg.deresearchgate.net It operates by applying an AC voltage to a conductive atomic force microscopy (AFM) tip in contact with the material's surface, inducing a mechanical deformation due to the converse piezoelectric effect. This response is detected as cantilever deflection, providing information on the amplitude and phase of the piezoelectric response, which correlate to the magnitude and direction of the ferroelectric polarization.
In the study of α-In2Se3, PFM has been instrumental in directly visualizing its ferroelectric domain structure. arxiv.orgresearchgate.net PFM imaging of exfoliated α-In2Se3 flakes reveals distinct regions with a 180° phase difference, corresponding to domains with opposite out-of-plane (OOP) polarization vectors (up and down). arxiv.orgresearchgate.net This non-centrosymmetric rhombohedral (R3m) crystal structure is a prerequisite for the observed ferroelectricity. arxiv.org The ability to map these domains is critical for understanding and engineering ferroelectric devices.
Furthermore, PFM is used to demonstrate the switchability of polarization in In2Se3. By applying a DC bias through the tip, the local polarization direction can be reversed, which is observed as a change in the PFM phase signal. arxiv.org Hysteretic loops of the PFM phase and amplitude versus the applied DC bias confirm the ferroelectric switching process. researchgate.net Studies have shown that this polarization is potentially switchable for α-In2Se3 nanoflakes with thicknesses down to approximately 10 nm. arxiv.org Research has also investigated the enhancement of the OOP piezoelectric response in 2D ferroelectric α-In2Se3 through nanoindentation-induced shear deformation, finding that the piezoelectric coefficient d33 can be significantly increased. researchgate.net
| Technique | Sample | Key Findings | Reference |
|---|---|---|---|
| Out-of-Plane PFM | Multi-layer α-In2Se3 nano-flakes | Observation of distinct domains with 180° phase difference, confirming out-of-plane ferroelectricity. Polarization is switchable in flakes down to ~10 nm thick. | arxiv.org |
| In-Plane and Out-of-Plane PFM | α-In2Se3 nanoflake (~6 nm thick) | Demonstrated that ferroelectric multidomain states can exist in a homogeneous thickness of 6 nm. | researchgate.net |
| PFM Spectroscopy | α-In2Se3 flake (21.4 nm thick) | Observed hysteretic behavior in PFM phase and amplitude versus DC bias, revealing the ferroelectric switching process. Showed a clear 180° phase shift. | researchgate.net |
| PFM Measurement | 2D α-In2Se3 on Au/Si substrate | Used to investigate the intrinsic ferroelectricity, which is then correlated with the performance of α-In2Se3-based vertical ferroelectric semiconductor junctions. | aip.org |
Polarization-Electric Field (P-E) Hysteresis Loops in In2Se3
The Polarization-Electric Field (P-E) hysteresis loop is the definitive characteristic of a ferroelectric material. physlab.orgyoutube.com This measurement involves applying a cyclic electric field to the material and measuring the resulting electric polarization. The non-linear, hysteretic relationship between polarization and electric field provides key parameters such as the remnant polarization (Pr), which is the polarization at zero electric field, and the coercive field (Ec), the electric field required to reverse the polarization. physlab.orgyoutube.comyoutube.com
For In2Se3, obtaining a saturated P-E loop is crucial for confirming its ferroelectric nature and quantifying its properties for memory applications. The Sawyer-Tower circuit is a standard method used for these measurements. physlab.org In the context of 2D materials like In2Se3, these measurements are often performed in a capacitor-like device structure, where the In2Se3 flake is sandwiched between two electrodes.
P-E hysteresis loops have been successfully measured for α-In2Se3 thin layers, confirming its room-temperature out-of-plane ferroelectricity. researchgate.net The loops demonstrate the ability to switch the polarization state of the material with an external electric field, a fundamental requirement for non-volatile memory devices. researchgate.net The shape of the hysteresis loop is dependent on factors such as frequency and temperature. physlab.org While PFM tip poling experiments can provide local hysteresis loops, significant leakage current in In2Se3 can sometimes make it challenging to observe switching across an entire sample before electrical breakdown occurs. arxiv.org
| Material | Measurement Configuration | Key Parameters Measured | Significance | Reference |
|---|---|---|---|---|
| Ferroelectric α-In2Se3 thin layers (~50 nm) | Graphene/α-In2Se3/SiO2/Si capacitor structure | Remnant Polarization (Pr), Coercive Field (Ec) | Confirms switchable out-of-plane ferroelectricity, essential for non-volatile memory applications. | researchgate.net |
| General Ferroelectric Crystal | Sawyer-Tower Circuit | Saturation Polarization (Ps), Remnant Polarization (Pr), Coercive Field (Ec) | Provides a standard method to characterize the macroscopic ferroelectric properties. | physlab.orgyoutube.com |
Surface and Interfacial Analysis of In2Se3 (e.g., Scanning Tunneling Spectroscopy)
Surface and interfacial analysis techniques are vital for understanding the atomic and electronic structure of In2Se3, which governs its performance in electronic devices. Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) are particularly powerful for providing real-space images of surfaces with atomic resolution and for probing the local density of states (LDOS), respectively. lnu.edu.uaiaea.org
STM studies on different phases of In2Se3 have revealed complex surface morphologies and domain structures. For instance, STM imaging of the β'-In2Se3 surface shows a characteristic striped superstructure. researchgate.netresearchgate.net These studies can visualize domain walls and step edges with atomic precision. researchgate.net The movement of these domain boundaries can even be manipulated by the electric field from the STM tip, demonstrating control over the ferroelectric order at the atomic scale. researchgate.net
STS measurements provide spatially resolved electronic information, complementing the topographic data from STM. By measuring the differential conductance (dI/dV) as a function of bias voltage, STS can map the LDOS and determine the local band gap. lnu.edu.ualnu.edu.ua STS has been used to study the electronic properties near step edges and domain walls in β'-In2Se3, revealing phenomena such as band bending. researchgate.netresearchgate.net These measurements are crucial for understanding how topological surface states and ferroelectric order are intertwined at the nanoscale, which is essential for applications in spintronics and quantum computing. aps.orgaps.orgmdpi.com
| Technique | Sample Phase | Key Observations | Reference |
|---|---|---|---|
| STM/STS | β'-In2Se3 | Visualized zigzag-like chains, domain walls, and step edges. STS mappings revealed band bending near step edges and differences in electronic states across domains. | researchgate.net |
| STM | β'-In2Se3 | Achieved controllable manipulation of domain boundaries with the STM tip's electric field. | researchgate.net |
| STM/STS | In4Se3 (100) | Analyzed topography and local density of states, determining the band gap. Revealed local energetic and phase inhomogeneity on the atomic scale. | lnu.edu.ualnu.edu.ua |
| STM/STS | β-In2Se3 | Simulated STM patterns for different phases and charge density waves. | researchgate.net |
Emerging Applications of Indium Selenide in Research
In₂Se₃ in Optoelectronic Devices
The distinct properties of different phases of In₂Se₃, such as α-In₂Se₃ and β-In₂Se₃, have been harnessed to develop high-performance optoelectronic devices. These devices, ranging from photodetectors to photovoltaic cells, demonstrate the versatility of this compound.
Photodetectors Based on In₂Se₃
In₂Se₃ has shown great promise in the fabrication of photodetectors due to its high photoresponsivity and detectivity across a broad spectral range. Researchers have explored various nanostructures and phases of In₂Se₃ to optimize photodetector performance.
One-dimensional (1D) In₂Se₃ nanofibers have been utilized in photodetectors that exhibit a notable response to white light. researchgate.netrsc.org These devices have a photoresponsivity of 185.8 mA W⁻¹ and a detectivity of 22.6 × 10⁹ Jones, which is significantly higher than photodetectors based on In₂S₃ and In₂S₁.₅Se₁.₅ nanostructures. researchgate.netrsc.org The response time of these In₂Se₃ photodetectors is also impressively short, at only 8.8 seconds. researchgate.netrsc.org The enhanced performance is attributed to the large surface area of the nanofibers, which improves light absorption and charge transfer efficiency. researchgate.netrsc.org
Photodetectors based on α-In₂Se₃ nanosheets have demonstrated high sensitivity, with an optimal detectivity of 2.2 × 10¹² Jones. aip.org A vertical ferroelectric semiconductor junction using 2D α-In₂Se₃ has been reported to have a high responsivity of 4.3 × 10⁴ A/W under 532 nm illumination and a fast response speed of 43 μs. aip.org This device also exhibits a broad response spectrum from the visible to the near-infrared (980 nm). aip.org The performance of these photodetectors can be modulated by the ferroelectric polarization of α-In₂Se₃. aip.org
The following table summarizes the performance of various In₂Se₃-based photodetectors:
| In₂Se₃ Material | Structure | Responsivity (A/W) | Detectivity (Jones) | Response Time | Spectral Range |
| In₂Se₃ | 1D Nanofibers | 0.1858 | 2.26 x 10¹⁰ | 8.8 s | White Light |
| α-In₂Se₃ | Nanosheets | - | 2.2 x 10¹² | - | - |
| α-In₂Se₃ | 2D Vertical Junction | 4.3 x 10⁴ | - | 43 µs | Visible - 980 nm |
Photovoltaic Devices Utilizing In₂Se₃
The bulk photovoltaic (BPV) effect in α-In₂Se₃ has been a subject of intense research for its potential in next-generation solar cells. scitechdaily.comaip.orgresearchgate.netarxiv.org This effect, which arises from the material's non-centrosymmetric crystal structure, allows for the generation of a photocurrent without the need for a p-n junction, potentially surpassing the Shockley-Queisser limit of conventional solar cells. aip.orgresearchgate.netarxiv.org
Devices based on α-In₂Se₃ have demonstrated a quantum efficiency several orders of magnitude higher than other ferroelectric materials. scitechdaily.comaip.orgresearchgate.net The photovoltaic current density in these devices is nearly two orders of magnitude greater than that of conventional bulk ferroelectric materials. arxiv.org The narrow bandgap of α-In₂Se₃ enables an enhanced BPV response in the visible light spectrum. arxiv.org
Furthermore, the γ-phase of In₂Se₃ is a promising material for photovoltaic applications due to its direct band gap of approximately 1.8 eV and high absorption coefficient. nih.gov Alloying γ-In₂Se₃ with tellurium to form γ-In₂(Se₁₋ₓTeₓ)₃ allows for the tuning of the band gap from 1.84 eV down to 1.23 eV, which covers the optimal range for single-junction solar cells. nih.gov The optical band gap of In₂Se₃ thin films can also be tuned by thermal annealing, decreasing from 3.41 eV to 2.45 eV with increasing annealing temperature. chalcogen.ro
| In₂Se₃ Phase | Property | Value/Observation |
| α-In₂Se₃ | Photovoltaic Effect | Bulk Photovoltaic (BPV) Effect |
| α-In₂Se₃ | Quantum Efficiency | Orders of magnitude higher than other ferroelectrics |
| α-In₂Se₃ | Current Density | ~100x greater than conventional bulk ferroelectrics |
| γ-In₂Se₃ | Band Gap | ~1.8 eV (direct) |
| γ-In₂(Se₁₋ₓTeₓ)₃ | Tunable Band Gap | 1.84 eV to 1.23 eV |
| In₂Se₃ Thin Film | Annealing Effect on Band Gap | Decreases from 3.41 eV to 2.45 eV |
Integrated Photonic Devices and Thermo-optic Modulation with In₂Se₃
Two-dimensional In₂Se₃ is an unconventional phase-change material with thermally driven reversible phase transitions between its α and β′ phases. westlake.edu.cnacs.org This property is crucial for applications in integrated photonics, such as post-fabrication phase trimming, with minimal optical loss at telecommunication bands. westlake.edu.cnacs.org
Multilayer β′-In₂Se₃ can function as a transparent microheater, enabling efficient thermo-optic modulation. westlake.edu.cnacs.org The high electrical conductivity and large optical bandgap of β′-In₂Se₃ make it suitable as a transparent electrode for thermo-optic modulators, offering low insertion loss. westlake.edu.cn The phase transition in In₂Se₃, which occurs at a lower temperature (300 °C for a 50 nm thick film) compared to traditional phase-change materials like Ge₂Sb₂Te₅, results in lower power consumption. westlake.edu.cn This makes layered In₂Se₃ a promising candidate for integrated photonic devices for low-loss phase tuning and nonvolatile optical memory applications. westlake.edu.cn
A study on the thermal phase-modulation of CVD-grown 2D In₂Se₃ revealed a coexistence of α and β″ phases depending on the layer thickness. researchgate.net The α-phase is stable in ultrathin flakes, while thicker flakes adopt the β″-phase at room temperature. researchgate.net The β″-phase undergoes a reversible transition to a low-temperature β*-phase between 210–220 K. researchgate.net
Polarization-Sensitive Infrared Photodetectors Based on In₂Se₃
The anisotropic nature of certain In₂Se₃-related compounds makes them suitable for polarization-sensitive photodetectors, which can detect the polarization of light without the need for external polarizers. While much of the research has focused on the broader indium selenide (B1212193) family, the principles are applicable to In₂Se₃.
For instance, photodetectors based on two-dimensional β-InSe have demonstrated high-performance polarization-sensitive photodetection. semanticscholar.orgnih.govresearchgate.net These devices exhibit a high photocurrent anisotropic ratio of 0.70 at a 1 V bias, indicating a strong dependence of the photocurrent on the polarization of the incident light. nih.gov The anisotropic transport and photoresponse properties of β-InSe make it a competitive candidate for filter-free polarization-sensitive photodetectors. nih.gov
In₂Se₃ in Memory Technologies
The ability of In₂Se₃ to switch between different phases with distinct electrical properties has led to its exploration in non-volatile memory technologies.
Phase Change Memory Based on In₂Se₃
In₂Se₃ nanowires have been successfully used to fabricate nonvolatile phase change memory (PCM) devices. aip.org These devices exhibit size-dependent memory switching behavior, with the set/reset threshold voltage decreasing for smaller nanowire diameters. aip.org For a 60 nm diameter nanowire, the threshold voltage is significantly reduced, which is advantageous for highly scalable memory applications. aip.org
The memory cells show a large on-off resistance ratio, with the resistance increasing from ~5.8 × 10⁴ Ω in the crystalline phase to ~10¹² Ω in the amorphous phase upon applying a reset pulse. aip.org This large resistance contrast is beneficial for reliable data storage. In₂Se₃ nanowires exhibit a 10⁵-fold variation in electrical resistivity upon crystallization, which is a significantly larger resistance ratio compared to the conventional phase-change material Ge₂Sb₂Te₅. researchgate.net
The thermal resistance of the In₂Se₃ nanowire memory cells is also size-dependent and is significantly high, which helps in reducing the programming power consumption. aip.org The coupling of ferroelectric, photoelectric, semiconducting, and phase transition properties in 2D In₂Se₃ makes it a promising material platform for phase change memory, intelligent sensing, and in-memory computing devices. aip.orgrsc.org
| Nanowire Diameter | Reset Threshold Voltage | Crystalline Resistance (Ω) | Amorphous Resistance (Ω) | On-Off Resistance Ratio |
| 60 nm | 6.25 V | ~5.8 x 10⁴ | ~10¹² | ~1.7 x 10⁷ |
Nonvolatile Memory Devices Incorporating In2Se3
Indium selenide (In2Se3), particularly in its α-phase, has emerged as a compelling two-dimensional (2D) material for next-generation nonvolatile memory (NVM) devices. semanticscholar.orgarxiv.org Its unique combination of semiconducting and ferroelectric properties at room temperature allows for the development of novel memory architectures that are both low-power and scalable. arxiv.orgaip.org Researchers have explored various device structures, including ferroelectric semiconductor field-effect transistors (FeS-FETs) and ferroelectric-semiconductor-metal-junctions (FeSMJ), to harness the intrinsic polarization of In2Se3 for data storage. semanticscholar.orgnih.gov
In a typical FeS-FET, the In2Se3 serves as the channel material. nih.govresearchgate.net The orientation of the ferroelectric polarization in the In2Se3 channel can be switched by an external electric field, which in turn modulates the channel's conductivity. researchgate.net This results in two distinct resistance states—a high-resistance state (HRS) and a low-resistance state (LRS)—which can represent binary data ("0" and "1"). arxiv.org One of the key advantages of this approach is the non-destructive readout of the stored information. hackaday.com
Another promising architecture is the FeSMJ, where a junction is formed between a metal and the ferroelectric semiconductor In2Se3. semanticscholar.orgaip.org The memory functionality in these devices stems from the polarization-dependent modulation of the Schottky barrier height at the metal-In2Se3 interface. semanticscholar.orgaip.org The switching of the ferroelectric polarization alters the barrier height, leading to a significant change in the current flow across the junction, thus enabling nonvolatile data storage. semanticscholar.org Theoretical and experimental studies have shown that scaling the thickness of the In2Se3 layer can lead to reduced read/write voltages and improved distinguishability between the memory states. semanticscholar.orgaip.org
Research has demonstrated impressive performance metrics for In2Se3-based nonvolatile memory devices. For instance, FeS-FETs using α-In2Se3 have achieved high on/off current ratios exceeding 10^8. nih.gov Furthermore, these devices have shown excellent endurance, with the ability to be rewritten over 100,000 cycles without losing their non-volatile character. arxiv.org
| Device Type | Key Performance Metric | Reported Value |
| α-In2Se3 FeS-FET | On/Off Current Ratio | > 10^8 nih.gov |
| α-In2Se3 FeS-FET | Endurance | > 10^5 cycles arxiv.org |
| α-In2Se3 FeSMJ | Array-level Sense Margin Increase (vs. FTJ) | 5.47x semanticscholar.org |
| α-In2Se3 FeSMJ | Array-level Area Reduction (vs. FTJ) | 18.18x semanticscholar.org |
Ferroelectric Random Access Memory (FeRAM) with In2Se3
The unique properties of α-In2Se3 position it as a strong candidate for advanced ferroelectric random-access memory (FeRAM) applications, particularly in the form of ferroelectric field-effect transistors (FeFETs). hackaday.com Unlike conventional FeRAM which utilizes a ferroelectric capacitor in a one-transistor-one-capacitor (1T1C) configuration, FeFETs integrate the ferroelectric material directly into the transistor's gate stack or as the channel itself, offering a more scalable and potentially lower-power memory solution. arxiv.orghackaday.com
In2Se3-based FeFETs leverage the switchable electric polarization of the material to store information non-volatilely. arxiv.org The orientation of the polarization, which can be controlled by applying a voltage to the gate, modulates the channel's resistance. arxiv.org This allows for a non-destructive readout of the memory state, a significant advantage over traditional DRAM and some FeRAM designs that require a rewrite operation after each read. hackaday.com
Recent research has demonstrated the fabrication of FeFET-based memory cells using α-In2Se3. hackaday.com These devices have shown the potential for high endurance and robust data retention. nih.gov The use of a 2D material like In2Se3 also opens up possibilities for flexible and transparent memory devices. The interlocking in-plane and out-of-plane polarization in α-In2Se3 further enables the potential for multi-state memory, where more than one bit of information can be stored in a single cell. nih.gov
| Feature | In2Se3-based FeFETs | Conventional FeRAM (Capacitor-based) |
| Readout | Non-destructive hackaday.com | Destructive (requires rewrite) hackaday.com |
| Scalability | Potentially higher due to transistor-only design hackaday.com | Limited by capacitor scaling hackaday.com |
| Structure | Ferroelectric material as channel or in gate stack arxiv.orgnih.gov | Ferroelectric capacitor connected to a transistor hackaday.com |
| Potential for Multi-state Memory | Yes, due to unique polarization properties nih.gov | Typically binary |
Resistive Switching Devices and Memristors Using In2Se3
The phenomenon of resistive switching in indium selenide has been harnessed to develop memristive devices with potential applications in nonvolatile memory and neuromorphic computing. aip.orgrsc.org Resistive switching refers to the ability of a material to change its electrical resistance between two or more stable states in response to an applied electrical stimulus. In α-In2Se3, this behavior is closely linked to its inherent ferroelectric properties. aip.org
One of the primary mechanisms driving resistive switching in α-In2Se3 is the ferroelectric regulation of the potential barrier at the interface between the In2Se3 and the metal electrodes. aip.org The application of a voltage can switch the ferroelectric polarization of the α-In2Se3, which in turn modulates the Schottky barrier height at the metal/semiconductor junction. This change in barrier height leads to a significant alteration in the device's resistance, enabling the storage of information. researchgate.net
In addition to ferroelectric switching, other mechanisms such as charge trapping and the migration of charged defects can also contribute to the resistive switching behavior in In2Se3-based devices. aip.orgrsc.org The interplay of these mechanisms can be influenced by the choice of electrode materials and the structure of the device. rsc.org For instance, devices with different top and bottom electrodes (asymmetrical heterostructures) have demonstrated bipolar resistive switching characteristics. rsc.orgrsc.org
Researchers have successfully fabricated memristive devices using both α-In2Se3 and γ-In2Se3 phases. aip.orgrsc.orgrsc.org These devices exhibit typical bipolar resistive switching behavior and have shown promise for future nonvolatile memory applications due to their stable switching characteristics. rsc.org
| Device Structure | Resistive Switching Mechanism | Key Observation |
| Pure 2D α-In2Se3 | Ferroelectric regulation of potential barrier aip.org | Exhibits memristor characteristics suitable for synaptic plasticity aip.org |
| PMMA/α-In2Se3/PMMA | Charge trapping assisted hopping aip.org | Improved switching ratio and endurance aip.org |
| Ag/γ-In2Se3/ITO | Space-charge limited conduction with defect migration rsc.orgrsc.org | Stable bipolar resistive switching over 100 cycles rsc.org |
| Ta/γ-In2Se3/ITO | Space-charge limited conduction with defect migration rsc.orgrsc.org | Bipolar resistive switching behavior rsc.org |
Neuromorphic Computing Applications of In2Se3
The unique electrical characteristics of α-In2Se3 make it a promising material for developing artificial synaptic devices for neuromorphic computing systems. chemrxiv.orgchemrxiv.org These brain-inspired computing architectures aim to overcome the limitations of traditional von Neumann computers by mimicking the structure and function of the human brain. aip.org α-In2Se3-based devices, particularly ferroelectric semiconductor field-effect transistors (FeS-FETs), can emulate the behavior of biological synapses. rsc.org
By modulating the degree of polarization in the α-In2Se3 channel through the application of electrical pulses to the gate, it is possible to achieve multiple, stable conductance states. chemrxiv.orgrsc.org These conductance states can represent the synaptic weights in an artificial neural network. rsc.org Researchers have demonstrated that these devices can exhibit essential synaptic behaviors, including long-term potentiation (LTP), long-term depression (LTD), and spike-timing-dependent plasticity (STDP), which are fundamental for learning and memory in the brain. chemrxiv.orgresearchgate.net
The performance of α-In2Se3-based artificial synapses has been evaluated in pattern recognition tasks. chemrxiv.orgrsc.org In one study, a single-layer neural network system utilizing α-In2Se3 synaptic devices achieved a learning accuracy of approximately 87% for recognizing patterns from the Modified National Institute of Standards and Technology (MNIST) database. chemrxiv.org Another study demonstrated a recognition rate of 93% on MNIST data digits using an artificial neural network with synaptic weights implemented by the conductance states of an α-In2Se3 device. rsc.org These results highlight the potential of In2Se3 for building energy-efficient and powerful neuromorphic computing hardware. chemrxiv.orgrsc.org
| Neuromorphic Function | In2Se3 Device Implementation | Performance Metric |
| Artificial Synapse | α-In2Se3 Ferroelectric Semiconductor FET (FeS-FET) rsc.org | Emulation of excitatory/inhibitory postsynaptic currents, potentiation/depression rsc.org |
| Pattern Recognition | Single-layer neural network with α-In2Se3 synaptic devices chemrxiv.org | ~87% learning accuracy on MNIST patterns chemrxiv.orgchemrxiv.org |
| Pattern Recognition | Artificial neural network with α-In2Se3 synaptic weights rsc.org | 93% recognition rate on MNIST test data rsc.org |
| Optoelectronic Synapse | Te/α-In2Se3 heterostructure scichina.com | High recognition accuracies of 100% and 89.9% for letters with 10% and 70% noise, respectively scichina.com |
In2Se3 in Sensing Platforms
Gas Sensors Based on In2Se3
Indium selenide nanosheets have demonstrated significant potential for the fabrication of highly sensitive and selective gas sensors, particularly for the detection of nitrogen dioxide (NO2). rsc.orgresearchgate.net The unique surface properties of In2Se3 contribute to its exceptional sensing performance. rsc.org Theoretical and experimental studies have shown that In2Se3 surfaces are remarkably stable against oxidation and poisoning by carbon monoxide, as they prevent the physisorption of oxygen, carbon monoxide, and carbon dioxide. rsc.orgresearchgate.net
The sensing mechanism is based on the adsorption of gas molecules onto the surface of the In2Se3 nanosheets. rsc.orgfrontiersin.org NO2 molecules have been found to adsorb stably on the In2Se3 surface, especially at selenium vacancy sites, even at elevated temperatures. rsc.orgresearchgate.net This adsorption process leads to charge transfer between the gas molecules and the In2Se3, which in turn modulates the electrical conductivity of the material, allowing for the detection of the gas. frontiersin.org First-principles calculations have shown that NO and NO2 adsorption induces new states near the Fermi level of the α-In2Se3 monolayer, which can enhance the material's conducting and optical properties, benefiting gas selectivity. frontiersin.orgfrontiersin.org
Gas sensors fabricated from solution-processed In2Se3 nanosheets have exhibited excellent and reversible sensing responses to NO2. rsc.orgresearchgate.net These sensors have achieved a low limit of detection of 5 parts per billion (ppb) at an operating temperature of 300 °C. rsc.orgresearchgate.net Furthermore, they have demonstrated high selectivity for NO2 compared to other gases and volatile organic compounds. rsc.org The sensing performance of In2Se3 is not significantly impacted by the number of layers or the surface termination, which is advantageous for practical applications. rsc.orgresearchgate.net
| Target Gas | Sensor Material | Key Performance Metric | Operating Temperature |
| NO2 | Solution-processed In2Se3 nanosheets rsc.orgresearchgate.net | Limit of Detection: 5 ppb rsc.orgresearchgate.net | 300 °C rsc.orgresearchgate.net |
| NO2 | α-In2Se3 researchgate.net | Sensing Response of ~2.3 to 50 ppm researchgate.net | 60 °C researchgate.net |
| NO, NO2 | α-In2Se3 monolayer (Theoretical) frontiersin.orgfrontiersin.org | Adsorption induces new electronic states near the Fermi level frontiersin.orgfrontiersin.org | N/A |
Strain Sensors and Electronic-Skin Applications of In2Se3
Two-dimensional α-In2Se3 has emerged as a highly promising material for the development of flexible and wearable strain sensors, with significant applications in electronic skin (e-skin). researcher.lifeacs.orgresearchgate.net Its excellent mechanical flexibility, coupled with its unique electronic properties, makes it an ideal candidate for devices that can conform to and monitor the movements of the human body. researchgate.netcam.ac.uk
Strain sensors fabricated from α-In2Se3 films have demonstrated exceptionally high sensitivity. researcher.liferesearchgate.net The gauge factor, a measure of a strain sensor's sensitivity, has been reported to be around 237 for α-In2Se3 in the uniaxial strain range of -0.39% to 0.39%. researcher.liferesearchgate.net This is two orders of magnitude higher than conventional metal-based strain sensors (gauge factor: ~1–5) and graphene-based sensors (gauge factor: ~2–4) in a similar strain range. researcher.liferesearchgate.net
The high sensitivity of In2Se3 strain sensors allows for the real-time monitoring of subtle human motions. acs.orgcam.ac.uk These sensors have been successfully integrated into wearable devices to detect the bending and stretching of elbow and wrist joints, showing rapid, stable, and repeatable responses. acs.orgcam.ac.uk Furthermore, arrays of these sensors have been fabricated to create e-skin with high spatial resolution, capable of mapping strain distribution on conformal surfaces. acs.orgresearchgate.netcam.ac.uk This capability is crucial for applications in robotics and advanced human-machine interfaces. acs.org The mechanical robustness and stability of these sensors have been confirmed through repeated bending cycles, indicating their suitability for long-term wearable applications. acs.org
| Performance Metric | Reported Value for α-In2Se3 Strain Sensor | Comparison with Other Materials |
| Gauge Factor | ~237 (in -0.39% to 0.39% strain range) researcher.liferesearchgate.net | Metal-based: ~1–5, Graphene-based: ~2–4 researcher.liferesearchgate.net |
| Mechanical Stability | Stable response over 120 bending cycles acs.org | Demonstrates mechanical robustness for wearable use acs.org |
| Spatial Resolution (in e-skin array) | ~500 μm researchgate.netcam.ac.uk | Enables high-resolution strain mapping researchgate.netcam.ac.uk |
| Application Demonstrated | Monitoring of elbow and wrist joint movements acs.orgcam.ac.uk | Rapid, stable, and repeatable response to human motion acs.orgcam.ac.uk |
Humidity Sensors Incorporating In₂Se₃
Indium selenide (In₂Se₃) has emerged as a promising material for fabricating high-performance humidity sensors due to its unique two-dimensional (2D) layered structure and hydrophilic nature. Research has demonstrated that In₂Se₃-based sensors can offer high sensitivity, rapid response times, and wide operating ranges.
A notable advancement in this area is the development of a nanocomposite sensor combining In₂Se₃ nanoflakes with the conductive polymer PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate). acs.orgresearchgate.net This composite material leverages the distinct properties of its components: the In₂Se₃ nanoflakes provide high responsivity to lower humidity levels, while the PEDOT:PSS polymer is highly responsive to higher humidity levels. acs.org This synergistic combination allows for a single sensor to effectively detect a broad spectrum of relative humidity (RH) with exceptional performance. acs.org
The sensing mechanism in such capacitive sensors involves the interaction of water molecules with the active material. At low humidity, water molecules are chemisorbed onto the hydrophilic sites of the In₂Se₃/PEDOT:PSS composite. As the humidity level increases, additional water molecules are physically adsorbed, forming successive layers. This increased presence of water molecules, which have a high dielectric constant, alters the capacitance of the sensor, allowing for the quantification of the ambient humidity.
Key performance metrics for a sensor based on an In₂Se₃/PEDOT:PSS nanocomposite are detailed in the table below. The device demonstrates a fast response and recovery, making it suitable for real-time environmental monitoring and applications like non-contact skin humidity detection. acs.org
Table 1: Performance of In₂Se₃/PEDOT:PSS Nanocomposite Humidity Sensor
| Parameter | Value | Reference |
|---|---|---|
| Operating Range | 5–95% RH | acs.org |
| Capacitive Sensitivity | 0.177 µF/%RH | acs.org |
| Response Time | 1.2 s | acs.org |
Temperature Sensors Utilizing In₂Se₃
The unique integration of semiconducting and ferroelectric properties in two-dimensional (2D) Indium Selenide (In₂Se₃) has enabled the development of temperature sensors with exceptionally high sensitivity. researchgate.net A prime example is a flexible temperature sensor built upon an In₂Se₃ ferroelectric-semiconductor field-effect transistor (FET). researchgate.net
This device achieves a record-high thermal sensitivity of 696% per degree Celsius. researchgate.net The operational principle is based on the temperature-dependent electrical characteristics of the In₂Se₃ thin film when a specific ferroelectric state is induced. By applying a gate bias, the material is set to a "polarization up" state, which depletes the charge carriers within the In₂Se₃ and suppresses the formation of a conductive channel. researchgate.net
In this depleted state, the off-current of the transistor becomes highly sensitive to temperature variations. The dominant conduction mechanism under these conditions is variable range hopping, where charge carriers hop between localized states. The drain currents in this regime are proportional to exp[-(T₀/T)¹/⁴], where T is the temperature and T₀ is a characteristic temperature, which for this defective In₂Se₃ film was found to be 1.27 × 10¹² K. researchgate.net
Fabricated on a flexible polyimide substrate, these sensors can operate over a broad temperature range from room temperature up to 200 °C while maintaining high stability. researchgate.netresearchgate.net The technology's potential for large-area applications has been demonstrated through the creation of very thin, flexible temperature sensor arrays for spatial temperature mapping. researchgate.net
Table 2: Key Characteristics of a 2D In₂Se₃ Ferroelectric-Semiconductor Temperature Sensor
| Feature | Specification | Reference |
|---|---|---|
| Thermal Sensitivity | 696%/°C | researchgate.net |
| Operating Temperature Range | Room Temperature to 200 °C | researchgate.netresearchgate.net |
| Conduction Mechanism | Variable Range Hopping | researchgate.net |
In₂Se₃ in Energy Conversion and Catalysis
Thermoelectric Generators Based on In₂Se₃
Indium selenide (In₂Se₃) is a material of significant interest for thermoelectric applications, which involve the direct conversion of waste heat into useful electrical energy. mdpi.com The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is dependent on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). Post-metal chalcogenides like In₂Se₃ are considered promising due to their intrinsically low thermal conductivity, a result of their layered structure with weak van der Waals bonds. mdpi.comresearchgate.net
Theoretical studies based on first-principles calculations have highlighted the potential of monolayered α-In₂Se₃ as a high-performance thermoelectric material. aip.orgresearchgate.net These calculations predict that n-type monolayer α-In₂Se₃ can exhibit a high power factor (PF = S²σ) and a remarkable ZT value at room temperature. aip.orgresearchgate.net This excellent performance is attributed to a combination of large electrical conductivity and low lattice thermal conductivity, stemming from its unique band structure. aip.orgresearchgate.net
Research on polycrystalline In₂Se₃ has focused on enhancing its thermoelectric properties through doping. For instance, doping with silicon (Si) has been shown to modulate the material's electrical and thermal transport properties. mdpi.comresearchgate.net In a study of Si-doped In₂Se₃ (In₂₋ₓSiₓSe₃), a sample with a specific doping concentration (x = 0.015) exhibited the highest power factors for both the α and β phases of the material at their respective stable temperatures. mdpi.comresearchgate.net The doping also helps to reduce thermal conductivity by introducing point defect phonon scattering. mdpi.comresearchgate.net These modifications lead to a significant enhancement in the ZT value compared to undoped In₂Se₃. mdpi.comresearchgate.net
Table 3: Thermoelectric Properties of Different In₂Se₃ Formulations
| Material Form | Temperature | Power Factor (PF) | Figure of Merit (ZT) | Reference |
|---|---|---|---|---|
| Monolayered n-type α-In₂Se₃ | Room Temperature | 0.02 W/mK² | 2.18 | aip.orgresearchgate.net |
| Polycrystalline In₁.₉₈₅Si₀.₀₁₅Se₃ (α phase) | 450 K | 0.137 mW/mK² | 0.100 | mdpi.comresearchgate.net |
Photocatalytic Applications of In₂Se₃ (e.g., Water Splitting, Pollutant Degradation)
Indium selenide (In₂Se₃) is being actively investigated for its potential in photocatalysis, a process that utilizes light to drive chemical reactions. Its applications span from renewable energy production through water splitting to environmental remediation via the degradation of pollutants.
In the context of water splitting to produce hydrogen, In₂Se₃ is often incorporated into van der Waals heterostructures. One theoretical study explored an As/In₂Se₃ heterostructure, where the ferroelectric nature of the In₂Se₃ layer plays a crucial role. rsc.org By adjusting the polarization direction of the In₂Se₃ layer, the heterostructure can be tuned to selectively favor either the oxygen evolution reaction (OER) or the hydrogen evolution reaction (HER), which are the two half-reactions of water splitting. rsc.org The formation of a type-II band alignment in such heterostructures facilitates the efficient separation of photogenerated electrons and holes, which is essential for high photocatalytic activity. rsc.org
In₂Se₃-based materials have also shown efficacy in the degradation of aqueous organic pollutants under visible light. For example, a Z-scheme heterojunction composed of In₂S₃ and WO₃ demonstrated significantly enhanced photocatalytic activity in degrading tetracycline (B611298) (TCH) and Rhodamine B (Rh B) compared to the individual components. rsc.orgnih.gov While this study used indium sulfide (B99878), the principles of Z-scheme photocatalysis, which promotes charge separation and maintains high redox potentials, are applicable to In₂Se₃-based systems as well. The mechanism involves the generation of reactive oxygen species, such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH), which are powerful oxidizing agents that break down the pollutant molecules. semanticscholar.org
Electrocatalysis with In₂Se₃
Indium selenide (In₂Se₃) is also a subject of research in the field of electrocatalysis, where it is explored as a material to facilitate and accelerate electrochemical reactions. Its applications are being investigated in areas such as the nitrogen reduction reaction (NRR) for ammonia (B1221849) synthesis and the electrochemical CO₂ reduction reaction (eCO₂RR).
The unique properties of 2D ferroelectric α-In₂Se₃ make it an interesting substrate for single-atom catalysts. Theoretical studies have investigated the use of transition metal (TM) atoms adsorbed on an α-In₂Se₃ monolayer for the NRR. rsc.org The ferroelectric polarization of the In₂Se₃ substrate can be switched, which in turn alters the electronic properties of the adsorbed metal atom and its interaction with nitrogen molecules. rsc.org This tunability allows for the optimization of the catalytic activity. For instance, Rhenium (Re) and Molybdenum (Mo) atoms supported on In₂Se₃ have been identified as showing outstanding catalytic activity for NRR, with a calculated limiting potential (U_L) of -0.39 V. rsc.org
Furthermore, In₂Se₃-based dual-metal atomic catalysts have been proposed for the eCO₂RR. A theoretical study on niobium and palladium atoms anchored on an α-In₂Se₃ monolayer found that this system can effectively activate CO₂ molecules. mdpi.com The ferroelectric polarization of the In₂Se₃ support was shown to modulate the energy barriers and reaction pathways, thereby influencing product selectivity. mdpi.com The system demonstrated a higher selectivity towards the CO₂ reduction reaction over the competing hydrogen evolution reaction (HER). mdpi.com
Table 4: Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Indium Selenide | In₂Se₃ |
| Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate | PEDOT:PSS |
| Silicon | Si |
| Arsenic | As |
| Indium Sulfide | In₂S₃ |
| Tungsten Trioxide | WO₃ |
| Tetracycline | C₂₂H₂₄N₂O₈ |
| Rhodamine B | C₂₈H₃₁ClN₂O₃ |
| Rhenium | Re |
| Molybdenum | Mo |
| Niobium | Nb |
Theoretical and Computational Investigations of In2se3
First-Principles Calculations for In2Se3 (Density Functional Theory, Ab Initio)
First-principles calculations, rooted in Density Functional Theory (DFT) and ab initio methods, serve as a powerful tool for exploring the properties of In2Se3. These computational techniques allow for the investigation of the material's ground-state properties, electronic structure, and thermodynamic stability without relying on empirical parameters.
DFT calculations have been widely employed to study the various phases of In2Se3, including the α, β, and β' phases. aip.orgaip.org These studies have been crucial in understanding the structural and electronic origins of ferroelectricity in this material. For instance, calculations have revealed that the spontaneous polarization in α-In2Se3 arises from a structural asymmetry along the out-of-plane direction, specifically related to the position of the central selenium layer. arxiv.org
To improve the accuracy of band gap predictions, which are often underestimated by standard DFT functionals, more advanced methods like the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional and DFT+U are utilized. aps.orgwestlake.edu.cn The DFT+U method, which includes on-site Coulomb interactions (U), has been shown to provide band gap values for α-In2Se3 that are in good agreement with the more computationally expensive HSE06 functional. aps.orgwestlake.edu.cn Self-consistent calculations of the Hubbard U parameter have been found to significantly improve the prediction of band gaps for various III2-VI3 compounds, including In2Se3. westlake.edu.cn
Furthermore, first-principles calculations are essential for studying heterostructures based on In2Se3. advanceseng.comrsc.org These calculations help in understanding the effects of interfaces, strain, and polarization on the electronic and contact properties of these heterostructures, providing valuable insights for the design of novel electronic devices. advanceseng.comrsc.orgnih.gov
Electronic Band Structure Calculations and Density of States for In2Se3
The electronic band structure and density of states (DOS) are fundamental properties that determine the electronic and optical behavior of a material. For In2Se3, these have been extensively investigated using theoretical methods, revealing significant differences between its various phases.
Calculations for monolayer α-In2Se3 show it to be an indirect bandgap semiconductor. aps.org The valence band maximum (VBM) is typically located between the Γ and M points in the Brillouin zone, while the conduction band minimum (CBM) is at the Γ point. aps.org The calculated bandgap values vary depending on the computational method used. For instance, the GGA-PBE functional predicts a bandgap of 0.78 eV for monolayer α-In2Se3, while the more accurate HSE06 hybrid functional yields a value of 1.48 eV. aip.org For bulk α-In2Se3, the calculated bandgaps are 0.46 eV (GGA-PBE) and 1.09 eV (HSE06). aip.org
The β'-In2Se3 phase, which exhibits in-plane ferroelectricity, is also an indirect bandgap semiconductor. acs.org Angle-resolved photoelectron spectroscopy (ARPES) measurements, supported by hybrid DFT calculations, have determined an indirect bandgap of 0.97 eV and a direct bandgap of 1.46 eV. acs.org The valence band maximum is found to be slightly offset from the Γ point, and the conduction band minimum is located at the M point. acs.org The band structure is highly two-dimensional, showing negligible dispersion along the c-axis. acs.org
The table below summarizes the calculated and experimentally measured bandgaps for different phases and thicknesses of In2Se3.
| Phase | Thickness | Calculation Method | Indirect Bandgap (eV) | Direct Bandgap (eV) | Source |
| α-In2Se3 | Monolayer | GGA-PBE | 0.78 | - | aip.org |
| α-In2Se3 | Monolayer | HSE06 | 1.48 | - | aip.org |
| α-In2Se3 | Monolayer | LDA+U | - | - | aps.org |
| α-In2Se3 | Bulk | GGA-PBE | 0.46 | - | aip.org |
| α-In2Se3 | Bulk | HSE06 | 1.09 | - | aip.org |
| β'-In2Se3 | Bulk | ARPES (Expt.) | 0.97 ± 0.10 | 1.46 ± 0.10 | acs.org |
| β'-In2Se3 | Bulk | DFT (Theory) | - | - | acs.org |
Lattice Dynamics and Phonon Transport Modeling in In2Se3
The study of lattice dynamics and phonon transport in In2Se3 is crucial for understanding its thermal properties and the stability of its different phases. Theoretical modeling, particularly using first-principles calculations, has provided significant insights into these aspects.
High-pressure studies combining experimental techniques like synchrotron X-ray diffraction and Raman spectroscopy with first-principles calculations have been used to investigate the structural and vibrational properties of α-In2Se3 under compression. nih.govarxiv.orgarxiv.orgresearchgate.net These studies have revealed pressure-induced phase transitions, for instance, from the α-phase to the monoclinic β'-phase at approximately 1 GPa. nih.govarxiv.orgarxiv.org
First-principles calculations of phonon band structures and temperature-dependent Raman spectra have been employed to study anharmonic phonon interactions in both the semiconducting α-phase and the metallic-like β-phase of In2Se3. researchgate.netwsu.edu These studies indicate strong lattice anharmonicity in the β-phase, which leads to a suppressed lattice thermal conductivity. researchgate.netwsu.edu This suggests that anharmonic phonon interactions are the primary mechanism limiting thermal transport in both phases. researchgate.netwsu.edu The low thermal conductivity of the β-phase, combined with its high electrical conductivity, makes it a promising candidate for thermoelectric applications. researchgate.netwsu.edu
Furthermore, the effects of doping on phonon transport have been investigated. For instance, replacing selenium atoms with oxygen can tune the thermal conductivity over a wide range. nih.gov At low doping levels, an increase in the phonon-phonon scattering rate reduces thermal conductivity, while at high doping levels, an increase in specific heat and phonon group velocity enhances it. nih.gov In all scenarios, acoustic phonons are the dominant contributors to in-plane thermal transport. nih.gov
Ferroelectric Polarization Modeling and Prediction in In2Se3
Theoretical modeling has been pivotal in understanding and predicting the ferroelectric properties of In2Se3. The Berry phase method, implemented within DFT, is a standard approach for calculating the spontaneous electric polarization. aip.org
Charge Transfer and Interfacial Bonding in In2Se3 Heterostructures
The formation of heterostructures by combining In2Se3 with other 2D materials or with metals opens up possibilities for novel device functionalities. Theoretical investigations are crucial for understanding the charge transfer and interfacial bonding in these systems.
First-principles calculations have been used to study various In2Se3-based heterostructures, such as those with graphene, MoSSe, Ga2Se3, and metals like gold. advanceseng.comaip.orgfrontiersin.orgsemanticscholar.orgmdpi.com In these heterostructures, the direction of the ferroelectric polarization of In2Se3 can significantly influence the charge transfer and band alignment at the interface. nih.govfrontiersin.org
For example, in an In2Se3/InSe heterostructure, reversing the ferroelectric polarization of In2Se3 can induce a transition in the band alignment from type I to type II. frontiersin.org This is due to the charge transfer induced by the polarization reversal, which alters the electronic properties of the heterostructure. advanceseng.comfrontiersin.org The amount of charge transfer is also dependent on the interlayer distance, with smaller distances leading to more significant charge transfer. frontiersin.org
In heterostructures with metals like gold, the contact type (Schottky or Ohmic) can be controlled by the polarization direction of In2Se3. nih.gov For instance, an In2Se3/Au heterostructure can exhibit an n-type Schottky contact when the polarization is upward and a p-type Schottky contact when it is downward. nih.gov This tunability of the Schottky barrier is promising for applications in field-effect transistors.
Simulations of Phase Transitions and Curie Temperatures in In2Se3
Understanding the phase transitions and Curie temperature (the temperature above which ferroelectric properties disappear) is critical for the practical application of In2Se3 in devices. Theoretical simulations have been employed to investigate these phenomena.
Various driving forces, including temperature, strain, and electric fields, can induce phase transitions in In2Se3. aip.org For example, the α-phase can be reversibly transformed into the β'-phase by heating to 200–250 °C. aip.org Molecular dynamics simulations have revealed a pressure-induced first-order phase transition from the α to the β phase. arxiv.org
Ab initio molecular dynamics and Monte Carlo simulations have been used to estimate the Curie temperature of monolayer α-In2Se3. rsc.orgscispace.com These studies predict a Curie point that is above room temperature, making monolayer α-In2Se3 a viable candidate for ultrathin ferroelectric devices that can operate under ambient conditions. rsc.orgscispace.com
Strain and Doping Effects on In2Se3 Properties: Computational Approaches
Computational approaches have been instrumental in exploring how strain and doping can be used to engineer the properties of In2Se3.
Applying biaxial strain has been shown to be an effective way to tune the electronic and optical properties. semanticscholar.orgpolyu.edu.hkaip.orgnih.govrsc.org For instance, first-principles calculations have demonstrated that applying compressive biaxial strain to monolayer α-In2Se3 can induce a transition from an indirect to a direct bandgap. rsc.org This strain-induced modification of the band structure also enhances its potential for photocatalytic water splitting. rsc.org In In2Se3/Au heterostructures, biaxial tensile strain can be used to tune the Schottky barrier height, potentially achieving a near-Ohmic contact. rsc.orgnih.govrsc.org Furthermore, strain can reduce the energy barrier for ferroelectric switching. arxiv.org
Doping is another powerful tool for modifying the properties of In2Se3. Theoretical studies have shown that substituting selenium with phosphorus can significantly reduce the overpotential for the hydrogen evolution reaction in photocatalysis. rsc.org As mentioned earlier, oxygen doping can be used to control the thermal conductivity of α-In2Se3. nih.gov Bismuth doping has been theoretically predicted to enhance the shift current response in α-In2Se3, which is relevant for photovoltaic applications. aps.org
Ab Initio Molecular Dynamics Simulations of In2Se3
Ab initio molecular dynamics (AIMD) serves as a crucial computational tool for investigating the properties of materials from first principles, providing insights into dynamic processes at the atomic level. This method, which calculates forces on atoms by solving the electronic structure at each time step, has been particularly valuable for understanding the complex behaviors of Indium Selenide (B1212193) (In₂Se₃). scispace.comqut.edu.au AIMD simulations have been instrumental in exploring structural phase transitions, thermal stability, and the effects of temperature and pressure on the various polymorphs of In₂Se₃. qut.edu.auresearchgate.net While AIMD is computationally intensive, it provides a high level of accuracy, making it a benchmark for developing more efficient methods like machine learning-based molecular dynamics (MLMD), which can then be used for larger-scale simulations. scispace.comqut.edu.au
AIMD simulations are foundational in predicting the finite-temperature properties of In₂Se₃. arxiv.org For instance, these simulations have been employed to determine the Curie temperature for monolayer α-In₂Se₃, with estimates placing it above room temperature, a key factor for its application in ultra-thin ferroelectric devices. scispace.com The stability of different structural configurations is often tested by running AIMD simulations at elevated temperatures. Simulations have confirmed the thermal stability of various In₂Se₃ heterostructures and configurations at temperatures as high as 1000 K. researchgate.net
The pyroelectric properties of α-phase In₂Se₃ monolayers have also been investigated using AIMD. researchgate.net These simulations reveal that both in-plane and out-of-plane spontaneous polarizations are robust at room temperature. researchgate.net The significant pyroelectric response observed in these materials is closely linked to temperature-induced ferroelectric-to-paraelectric phase transitions. researchgate.net
Structural Transformations and Phase Stability
One of the most significant applications of AIMD in the study of In₂Se₃ has been in elucidating its complex phase transitions. The α-phase is the ground state structure, while the β and β' phases are energetically less favorable. scilit.com AIMD simulations have successfully modeled the temperature-induced α to β phase transition. For example, simulations of an α-In₂Se₃ monolayer showed that the initial ferroelectric α-phase structure is maintained at 600 K, but it transitions to the β-phase at 700 K. researchgate.net This transition temperature is consistent with experimental observations that identify the high-temperature phase (above ~473 K) as the β-phase. researchgate.net
Pressure-induced phase transitions have also been extensively studied. Experimental and theoretical studies, including ab initio calculations, have confirmed a sequence of phase transitions under compression at room temperature, from the α (R3m) phase to an intermediate monoclinic β′ (C2/m) phase, and finally to the β (R-3m) phase. acs.orgarxiv.org AIMD simulations, often complemented by machine learning potentials, have reproduced the pressure-induced α to β phase transition, showing an abrupt change in lattice parameters at high pressures. researchgate.net
| Transition | Condition | Value | Method | Source |
|---|---|---|---|---|
| α → β | Temperature | ~700 K | AIMD Simulation | researchgate.net |
| α → β | Temperature | > 473 K | Experiment | researchgate.net |
| α (R3m) → β′ (C2/m) | Pressure | ~1 GPa | Experiment/Calculation | acs.orgarxiv.org |
| β′ (C2/m) → β (R-3m) | Pressure | ~12.7 GPa | Calculation | acs.org |
Local Atomic Structure in Crystalline Polymorphs
AIMD, in conjunction with experimental techniques and other computational methods, helps to refine the understanding of the local atomic arrangements in In₂Se₃'s various crystalline forms. The α-In₂Se₃ phase, which exists as 2H and 3R polytypes, is composed of quintuple Se-In-Se-In-Se layers. acs.org Within these layers, the two indium atoms have distinct coordination environments: one is tetrahedrally coordinated, and the other is octahedrally coordinated. acs.org The difference between the 2H and 3R stacking variants lies in the arrangement of these layers. acs.org In the higher-temperature β-phase, all indium atoms are octahedrally coordinated. acs.org
| Phase | Space Group | Lattice Parameters (Å) - Theory | Coordination Environment | Source |
|---|---|---|---|---|
| α-In₂Se₃ (2H) | P6₃mc | a = 4.05, c = 18.75 | In: Tetrahedral & Octahedral | researchgate.net |
| α-In₂Se₃ | R3m | a = 4.12 | In: Tetrahedral & Octahedral | scilit.com |
| β-In₂Se₃ | R-3m | a = 4.03 | In: Octahedral | scilit.com |
| β'-In₂Se₃ | C2/m | a = 4.10 | - | scilit.com |
Investigations of Liquid and Amorphous States
While AIMD has been extensively applied to the crystalline phases of In₂Se₃, direct simulations of its liquid and amorphous states are less common in the literature. However, the methodology for such studies is well-established, often involving a "melt-and-quench" procedure within the AIMD framework. This process has been used to study related materials like amorphous Bi₂Se₃ and liquid/amorphous In₂Te₃. aps.org For these materials, AIMD simulations generate realistic amorphous structures by heating the crystalline form to a liquid state, equilibrating it, and then rapidly cooling it to a solid amorphous phase. aps.org
Experimental work on amorphous In₂Se₃ films shows that their electronic properties differ significantly from their crystalline counterparts, with resistivity increasing upon crystallization. arxiv.org This change is often interpreted as the replacement of In-In bonds in the amorphous state with more stable In-Se bonds during the crystallization process. arxiv.org Although direct AIMD studies confirming these specific bond dynamics in amorphous In₂Se₃ are scarce, the technique remains a powerful potential tool for future investigations into the local structure, bonding, and electronic properties of non-crystalline In₂Se₃, which is of interest for applications like phase-change memory. arxiv.org
Future Research Directions and Perspectives for In2se3
Exploration of Novel In2Se3 Phases and Polytypes
The polymorphism of In2Se3 is one of its most fascinating characteristics, with several known phases including α, β, β', γ, δ, and κ. aip.orgacs.orgpolyu.edu.hk The α and β phases are layered van der Waals (vdW) structures, with the α-phase exhibiting room-temperature ferroelectricity and the β-phase being paraelectric. aip.orgpolyu.edu.hk These phases can also exist in different stacking polytypes, such as hexagonal (2H) and rhombohedral (3R), which influence their electronic and ferroelectric properties. arxiv.orgresearchgate.net
Future research will likely focus on discovering and stabilizing new metastable phases beyond those already identified. arxiv.org Given the small energy differences between known polymorphs, it is plausible that novel phases with unique properties could be accessed through various stimuli. aip.org The exploration of the vast and complex polymorphic phase space remains a key area of investigation. arxiv.orgresearchgate.net A systematic study of the crystal structures of different In2Se3 phases will be crucial for uncovering unconventional phenomena and tailoring the material for specific applications. polyu.edu.hk
Table 1: Known Phases and Polytypes of In2Se3
| Phase | Crystal System | Key Characteristics | Reference |
|---|---|---|---|
| α-In2Se3 | Hexagonal (2H), Rhombohedral (3R) | Layered vdW structure; Ferroelectric at room temperature. aip.org | aip.orgresearchgate.net |
| β-In2Se3 | Trigonal (1T), Hexagonal (2H), Rhombohedral (3R) | Layered vdW structure; Paraelectric; Can be derived from the α phase by heating. arxiv.org | polyu.edu.hkarxiv.org |
| β'-In2Se3 | Monoclinic | Antiferroelectric or in-plane ferroelectric. aip.orgfleet.org.au | aip.orgfleet.org.au |
| γ-In2Se3 | Hexagonal | Non-layered, defect wurtzite structure. aip.orgacs.org | aip.orgacs.org |
| δ-In2Se3 | - | High-temperature phase; crystal structure is unknown. acs.org | acs.org |
| κ-In2Se3 | - | Crystallizes in nanosheets; thought to be similar to α-phases. acs.org | acs.org |
Advanced Synthesis Techniques for Large-Scale and High-Quality In2Se3
While significant progress has been made in synthesizing In2Se3, achieving large-area, uniform, and phase-pure films remains a major challenge for practical applications. semanticscholar.orgresearchgate.net Current methods like chemical vapor deposition (CVD) and physical vapor deposition (PVD) have successfully produced high-quality flakes and even centimeter-scale films, but often with limitations in size, uniformity, or phase control. polyu.edu.hknottingham.ac.ukacs.org
Future efforts will be directed towards developing more advanced and scalable synthesis techniques. A 2D solid-phase crystallization (2DSPC) method has shown promise for synthesizing cm²-scale layered α-In2Se3 on amorphous substrates. semanticscholar.orgresearchgate.net Further research into confined space CVD and other novel growth strategies is needed to achieve wafer-scale production without sacrificing crystalline quality. acs.org The ability to precisely control the phase during synthesis (e.g., β, β', or α) is critical, as the material's properties are phase-dependent. polyu.edu.hkresearchgate.net Overcoming challenges related to the volatile nature of selenium and the complex stoichiometry of the indium-selenium system will be key to unlocking the material's potential for large-scale integration. semanticscholar.orgresearchgate.net
Tailoring In2Se3 Properties through External Stimuli and Defects Engineering
The properties of In2Se3 are highly tunable, offering a rich platform for fundamental studies and device engineering. Phase transitions between the different polymorphs can be induced by a variety of external stimuli, including temperature, electric fields, lasers, pressure, and strain. aip.orgarxiv.org For instance, the transition from the ferroelectric α-phase to the paraelectric β-phase can be triggered by heating. aip.org Similarly, applying pressure can induce a sequence of phase transitions from α to β' and then to β. researchgate.net
Defect engineering, particularly the control of selenium (Se) vacancies, has been identified as another powerful tool for manipulating the material's phase and properties. aip.orgpolyu.edu.hk Se-deficiency can trigger the β to β' phase transition. polyu.edu.hk Future research will focus on precisely controlling defect concentrations to tailor electronic, optical, and ferroelectric characteristics. researchgate.net The ability to reversibly switch between phases using these external triggers opens up possibilities for applications in memory and reconfigurable electronics. aip.orgwestlake.edu.cn Understanding and harnessing the interplay between strain, defects, and phase stability is a critical direction for future studies. researchgate.net
Development of Multifunctional Devices Integrating In2Se3
The unique coexistence of semiconducting and ferroelectric properties in α-In2Se3 makes it an ideal material for a wide range of multifunctional devices. aip.orgresearchgate.net Its suitable bandgap (~1.4 eV), high electron mobility, and robust room-temperature ferroelectricity have already led to demonstrations of various device concepts. aip.orgsemanticscholar.org
Future development will focus on integrating these functions into more complex and efficient device platforms. Key areas of interest include:
Non-Volatile Memory: Ferroelectric field-effect transistors (Fe-FETs) and memristors based on In2Se3 show potential for in-memory computing, which could help overcome the von Neumann bottleneck in traditional computing architectures. aip.orgresearchgate.netresearchgate.net
Optoelectronics: The excellent optical properties of In2Se3 across the ultraviolet to infrared spectrum are being harnessed for photodetectors and phototransistors. aip.orgmpg.de The coupling of its ferroelectric and photoelectric properties enables novel devices like photoelectric memory. aip.org
Neuromorphic Computing: The ability of In2Se3 to mimic the synaptic connectivity of the brain makes it a promising material for developing energy-efficient hardware for artificial intelligence (AI) and convolutional neural networks (CNNs). utexas.eduresearchgate.net
Sensors: The piezo-phototronic nature of In2Se3 allows for the creation of multifunctional sensors that can respond to both mechanical strain and light, suitable for applications in wearable and flexible electronics. mpg.de
The goal is to create highly integrated platforms where sensing, memory, and processing functions are combined within a single material system, paving the way for advanced AI applications and smart technologies. researchgate.netaip.org
Investigation of Quantum Confinement Effects in In2Se3 Nanostructures
Like other 2D materials, In2Se3 exhibits strong quantum confinement effects when its thickness is reduced to a few atomic layers. nottingham.ac.ukresearchgate.net This effect leads to a significant, thickness-dependent shift in the material's optical band gap. researchgate.net For α-In2Se3, the bandgap can be tuned from 1.45 eV in bulk to as high as 2.8 eV in a monolayer, which is among the largest variations observed in semiconductor crystals. researchgate.net Similarly, β-In2Se3 layers show a blue-shift in their photoluminescence emission as the layer thickness is reduced. nottingham.ac.uk
Future research will delve deeper into understanding and exploiting these quantum effects. This includes studying the emergence of a two-dimensional electron gas (2DEG) at the surface of n-type α-In2Se3, which is a key signature of quantum confinement. acs.org The ability to tune the bandgap over a wide range by simply changing the material's thickness opens up new possibilities for optoelectronic devices, particularly for detectors and emitters in the near-UV spectrum, a region not well-covered by other 2D semiconductors. researchgate.net Further investigation is needed to fully characterize how quantum confinement impacts carrier mobility, exciton binding energy, and ferroelectric properties at the ultimate thickness limit.
Table 2: Impact of Quantum Confinement on In2Se3 Bandgap
| Phase | Thickness | Measured Bandgap (eV) | Key Observation | Reference |
|---|---|---|---|---|
| α-In2Se3 | Bulk | ~1.45 | - | researchgate.net |
| α-In2Se3 | 3.1 nm | ~2.8 | Large increase in bandgap with decreasing thickness. | researchgate.net |
| β-In2Se3 | 2.8 nm to 100 nm | Varies (blue-shift) | Photoluminescence peak energy increases as thickness decreases. | nottingham.ac.ukresearchgate.net |
Advanced Theoretical Modeling for Complex In2Se3 Phenomena
The complex polymorphism, phase transitions, and ferroelectric mechanisms in In2Se3 necessitate advanced theoretical modeling for a deeper understanding. First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the atomic structures of different phases, understanding phase stability, and explaining the origins of ferroelectricity. polyu.edu.hkresearchgate.net
Future theoretical work will need to employ more sophisticated computational techniques to tackle the complex phenomena observed in In2Se3. This includes:
Active Learning and Molecular Dynamics: Using machine-learning-informed methods to explore the vast polymorphic phase space and predict new, stable structures. arxiv.org
Modeling of External Stimuli: Simulating the effects of pressure, strain, and electric fields on phase transitions and ferroelectric domain switching to guide experimental efforts. researchgate.net
Defect Energetics: Calculating the formation energies and electronic impact of various point defects, such as Se vacancies, to understand their role in phase stabilization and property tuning. aip.org
Heterostructure Interfaces: Modeling the electronic band alignment, charge transfer, and interfacial coupling in heterostructures incorporating In2Se3 to predict and optimize device performance. acs.org
These advanced simulations will be crucial for interpreting experimental results and providing a predictive framework for designing new In2Se3-based materials and devices with tailored functionalities. researchgate.net
Integration of In2Se3 into Heterogeneous Architectures for Enhanced Performance
The integration of In2Se3 with other materials to form van der Waals heterostructures offers a promising route to engineer novel functionalities and enhance device performance. By combining the unique properties of In2Se3 with those of other 2D materials (like graphene or transition metal dichalcogenides) or traditional 3D semiconductors (like GaN or Si), researchers can create devices with capabilities that exceed those of the individual components. acs.orgresearchgate.net
Future research in this area will explore a wide range of heterogeneous architectures. For example, combining 2D ferroelectric In2Se3 with a 3D polar semiconductor like Gallium Nitride (GaN) allows for the manipulation of electronic properties at the interface through polarization engineering. acs.org Such 2D/3D polar heterojunctions can be used to control charge separation and accumulation, which is beneficial for advanced electronic and optoelectronic devices. acs.org Similarly, p-n heterojunctions, such as those formed between p-type Gallium Selenide (B1212193) (GaSe) and n-type In2Se3, are being investigated for high-performance photodetectors. researchgate.net Key challenges and research directions include improving the quality of the interface between different materials, understanding and controlling charge transfer and band alignment, and designing novel device concepts that leverage the synergistic properties of the heterostructure.
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Indium Selenide | In2Se3 |
| Gallium Nitride | GaN |
| Gallium Selenide | GaSe |
| Graphene | C |
| Selenium | Se |
Challenges and Opportunities in In2Se3 Research
Indium Selenide (In₂Se₃) has emerged as a significant two-dimensional (2D) material due to its unique combination of ferroelectric, semiconducting, and optoelectronic properties. aip.orgacs.org This multifunctional nature positions In₂Se₃ as a promising candidate for a variety of next-generation electronic and optoelectronic devices. rsc.orgaip.org However, the path to its widespread application is paved with several scientific and technical hurdles. Concurrently, these challenges present exciting opportunities for innovation and discovery in the field.
Challenges in In₂Se₃ Research
The primary obstacles in advancing In₂Se₃ research stem from materials synthesis, understanding its complex physical properties, and device integration.
Phase Control and Synthesis : A major challenge is the controlled synthesis of In₂Se₃. aip.org The compound exists in multiple polymorphic phases (such as α, β, β', and γ), each with distinct properties. rsc.org The small energy differences between these phases make it difficult to grow a single, pure phase, which is crucial for predictable device performance. frontiersin.org Achieving large-scale, uniform, and high-quality synthesis of In₂Se₃ films without defects remains a significant hurdle for practical applications. rsc.orgresearchgate.nethku.hk The complexity of the indium-selenium phase diagram further complicates the controlled growth of the material. frontiersin.org
Understanding Fundamental Properties : There are still unclear aspects of the phase transition mechanisms and ferroelectric dynamics in 2D In₂Se₃. aip.org This incomplete understanding hinders the development and optimization of device applications. For instance, while its ferroelectricity is a key attribute, certain field-induced phase transitions can create intrinsic limitations for its use in conventional ferroelectric memory. arxiv.org
Device Fabrication and Integration : Integrating In₂Se₃ into functional devices presents its own set of challenges. For photodetectors, lattice mismatches can induce significant dark current, reducing device sensitivity. aip.org In transistor applications, performance can be hindered by extrinsic scattering effects that arise from interface disorders and environmental interactions. researchgate.net Furthermore, preventing the oxidation of the material is a critical consideration for ensuring long-term device stability and performance. researchgate.net
Table 1: Key Research Challenges for Indium Selenide (In₂Se₃)
| Category | Specific Challenge | Impact on Application | References |
|---|---|---|---|
| Material Synthesis | Difficulty in phase-controlled growth of specific polymorphs (α, β, γ). | Inconsistent and unpredictable device performance. | aip.orgfrontiersin.org |
| Achieving large-scale, uniform, and defect-free films. | Hinders mass production and practical viability. | rsc.orgresearchgate.nethku.hk | |
| Fundamental Physics | Unclear phase transition mechanisms and ferroelectric dynamics. | Limits the ability to design and optimize advanced devices. | aip.org |
| Device Integration | Interface disorders and environmental scattering effects. | Degrades carrier mobility and overall transistor performance. | researchgate.net |
| Oxidation and long-term material stability. | Affects device reliability and lifespan. | researchgate.net | |
| Lattice mismatch-induced dark current in photodetectors. | Reduces the signal-to-noise ratio and sensitivity of optical sensors. | aip.org |
Opportunities in In₂Se₃ Research
Despite the challenges, the unique properties of In₂Se₃ open up a vast landscape of research opportunities and potential applications.
Advanced Memory and Computing : The coupling of ferroelectric, photoelectric, and semiconducting properties makes 2D In₂Se₃ a powerful platform for novel devices. aip.org There is significant potential for its use in phase-change memory, intelligent sensing, and in-memory computing architectures. aip.org Its robust room-temperature ferroelectricity, which persists down to the monolayer limit, makes it a strong candidate for ultra-thin, non-volatile memory and low-power electronic switches. rsc.orgfleet.org.auresearchgate.net Recent research has also highlighted its potential to mimic the synaptic connectivity of the human brain, which could lead to breakthroughs in energy-efficient artificial intelligence (AI) hardware. utexas.edu
Next-Generation Optoelectronics : With a suitable bandgap of around 1.39 eV, α-In₂Se₃ is well-suited for optoelectronic applications, including reconfigurable photodetectors. aip.org The ability to tune its properties offers the prospect of designing multifunctional devices for advanced sensors and flexible or wearable electronics. rsc.org
Heterostructures and Property Tuning : A major area of opportunity lies in the creation of van der Waals heterostructures. acs.org For example, combining In₂Se₃ with graphene can create a tunable Schottky barrier, while heterostructures with materials like Tungsten diselenide (WSe₂) can lead to significant band gap modifications. nih.gov The physical and chemical properties of In₂Se₃ can also be regulated through methods like doping and the application of strain, laser, or electric fields, broadening its range of potential applications. aip.orgrsc.org This tunability is key to developing next-generation heterogeneous optoelectronic integrated circuits (OEICs). nso-journal.org
Table 2: Key Research Opportunities for Indium Selenide (In₂Se₃)
| Category | Specific Opportunity | Potential Application | References |
|---|---|---|---|
| Novel Electronics | Exploiting coupled ferroelectric and semiconducting properties. | Non-volatile memories, in-memory computing, low-power switches. | aip.orgfleet.org.au |
| Mimicking synaptic behavior. | Advanced, energy-efficient AI and neuromorphic computing hardware. | utexas.edu | |
| Optoelectronics | Utilizing its suitable bandgap and photoresponsivity. | High-mobility and reconfigurable photodetectors, flexible optical sensors. | rsc.orgaip.org |
| Material Engineering | Creating van der Waals heterostructures (e.g., with graphene). | Tunable electronic barriers, novel electronic and optoelectronic devices. | acs.orgnih.gov |
| Tuning properties via doping, strain, or external fields. | Designing multifunctional and highly customized devices. | aip.orgrsc.org | |
| Developing advanced integrated circuits. | Next-generation heterogeneous optoelectronic integrated circuits (OEICs). | nso-journal.org |
Table of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Indium Selenide | In₂Se₃ |
| Tungsten diselenide | WSe₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
